(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
説明
特性
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-7-3-2-6-11(12)13(16)15-8-4-5-10(14)9-15/h2-3,6-7,10H,4-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOPNAFOWPVUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
What is the chemical structure of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers and drug development professionals. The guide covers the compound's chemical structure, physicochemical properties, a proposed synthetic route based on established amide bond formation methodologies, and potential applications in drug discovery informed by the pharmacological profiles of structurally similar compounds. The objective is to provide a foundational understanding of this molecule, highlighting its potential as a scaffold in medicinal chemistry and offering a starting point for further investigation.
Introduction: Unveiling a Potential Pharmacophore
In the landscape of medicinal chemistry, the piperidine ring and substituted benzamide moieties are privileged structures, frequently incorporated into a vast array of therapeutic agents. The title compound, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, combines these key features, suggesting its potential as a valuable building block or lead compound in drug discovery programs. The presence of a basic aminopiperidine group and a methoxy-substituted phenyl ring provides handles for further chemical modification and opportunities for specific interactions with biological targets. This guide will deconstruct the available information to present a scientifically grounded perspective on this molecule.
Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and properties is fundamental to any research endeavor. This section details the key chemical identifiers and predicted properties of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone |
| CAS Number | 1292056-88-2[1] |
| Molecular Formula | C13H18N2O2[1] |
| Molecular Weight | 234.29 g/mol [1] |
| SMILES | COC1=CC=CC=C1C(=O)N1CCCC(C1)N |
Structural Representation
Figure 1: 2D Chemical Structure of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.
The structure features a central amide bond linking a 2-methoxyphenyl group to a 3-aminopiperidine ring. The stereochemistry at the C3 position of the piperidine ring is undefined in the general representation and would be a critical factor to consider in any synthesis or biological evaluation, as different enantiomers or diastereomers can exhibit distinct pharmacological profiles.
Proposed Synthesis and Methodologies
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be synthesized via an amide bond formation between 2-methoxybenzoic acid and 3-aminopiperidine. The amino group on the piperidine ring would likely need to be protected during this step to prevent side reactions.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This protocol outlines a general procedure for the synthesis of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.
Step 1: Protection of 3-Aminopiperidine
The primary amine of 3-aminopiperidine is more nucleophilic than the secondary amine within the piperidine ring. However, to ensure selective acylation at the ring nitrogen, protection of the primary amine is a prudent step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
-
Protocol:
-
Dissolve 3-aminopiperidine dihydrochloride in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide, to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc)2O and stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain Boc-protected 3-aminopiperidine.
-
Step 2: Amide Coupling
The protected 3-aminopiperidine can then be coupled with 2-methoxybenzoic acid using a standard peptide coupling reagent.
-
Protocol:
-
Dissolve 2-methoxybenzoic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC) and an amine base like N,N-diisopropylethylamine (DIPEA).
-
Add the Boc-protected 3-aminopiperidine to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, perform an aqueous workup to remove the coupling byproducts and unreacted starting materials.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Deprotection
The final step is the removal of the Boc protecting group to yield the target compound.
-
Protocol:
-
Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The final product can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to obtain the free amine.
-
Caption: Proposed synthetic workflow for the target molecule.
Potential Applications in Drug Discovery
The structural motifs present in (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone are found in a variety of biologically active compounds. This suggests that the title compound could serve as a scaffold for the development of novel therapeutics.
Analogues in Medicinal Chemistry
-
Anticancer Agents: Piperidine-based derivatives have shown promise as anticancer agents by targeting key enzymes involved in cell cycle regulation and DNA synthesis. For instance, novel 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-dione derivatives have been designed and evaluated as potential anticancer agents targeting thymidylate synthase.[2]
-
Receptor Antagonists: The piperazine moiety, structurally related to piperidine, is a common feature in antagonists for various receptors. For example, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists with analgesic effects.[3][4]
-
Enzyme Inhibitors: The benzoylpiperidine scaffold is present in inhibitors of various enzymes. For example, benzoylpiperidine derivatives have been developed as reversible monoacylglycerol lipase (MAGL) inhibitors.[5]
Postulated Mechanism of Action
Given the structural similarities to known bioactive molecules, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone could potentially interact with a range of biological targets. The aminopiperidine moiety could engage in hydrogen bonding and ionic interactions within a receptor or enzyme active site, while the 2-methoxyphenyl group could participate in hydrophobic or aromatic interactions. The overall shape and electronic properties of the molecule would determine its specific target affinity and pharmacological effect. Further computational and experimental studies would be necessary to elucidate its precise mechanism of action.
Experimental Protocols for Characterization
Once synthesized, a thorough characterization of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is crucial to confirm its identity and purity.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to identify the number and connectivity of protons, confirming the presence of the aromatic, piperidine, and methoxy protons.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to establish the precise connectivity between atoms.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis using a suitable column and mobile phase would be performed to assess the purity of the synthesized compound. A single sharp peak would indicate a high degree of purity.
-
-
Melting Point:
-
Determination of the melting point of the solid compound can also serve as an indicator of purity.
-
Conclusion and Future Directions
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone represents a molecule of interest for medicinal chemists and drug discovery scientists. While direct biological data is currently lacking, its structural components are prevalent in a wide range of pharmacologically active agents. The synthetic route proposed in this guide, based on established chemical principles, provides a clear path for its preparation.
Future research should focus on the synthesis and thorough characterization of this compound. Subsequent in vitro and in vivo screening against a panel of relevant biological targets, guided by the activities of its structural analogues, could uncover its therapeutic potential. The exploration of structure-activity relationships through the synthesis of derivatives with modifications to the aminopiperidine and methoxyphenyl moieties would be a logical next step in any drug discovery program centered around this promising scaffold.
References
-
Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. Available at: [Link]
-
Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. ChEMBL - EMBL-EBI. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. Available at: [Link]
-
Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. PubMed. Available at: [Link]
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- 1. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Document: Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for th... - ChEMBL [ebi.ac.uk]
- 4. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
An In-depth Technical Guide to the Physicochemical Properties of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a synthetic compound of interest in medicinal chemistry, incorporating two key pharmacophores: a 3-aminopiperidine moiety and a 2-methoxybenzoyl group. The 3-aminopiperidine scaffold is a prevalent structural motif in numerous biologically active compounds and approved pharmaceutical agents.[1] This guide provides a comprehensive analysis of the core physicochemical properties of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, offering a foundational understanding for its potential application in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information with expert--based estimations derived from the analysis of its constituent precursors and structurally related analogues. Detailed experimental protocols for the synthesis and characterization of this compound class are also presented to empower researchers in their investigations.
Chemical Identity and Core Properties
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is identified by the CAS Number 1292056-88-2. Its molecular structure consists of a 3-aminopiperidine ring where the piperidine nitrogen is acylated with a 2-methoxybenzoyl group.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source/Method |
| IUPAC Name | (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone | IUPAC Nomenclature |
| CAS Number | 1292056-88-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₃H₁₈N₂O₂ | |
| Molecular Weight | 234.29 g/mol | |
| Appearance | Colorless to pale yellow oil or solid (Predicted) | Inferred from related compounds[2] |
| Boiling Point | >300 °C (Predicted) | Estimation based on structural components |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, dimethylsulfoxide) (Predicted) | Inferred from related compounds[2] |
Synthesis and Structural Elucidation
The synthesis of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone can be achieved through a standard amide coupling reaction between 3-aminopiperidine (or a protected version thereof) and 2-methoxybenzoyl chloride. The choice of a protecting group for the 3-amino functionality on the piperidine ring, such as a tert-butoxycarbonyl (Boc) group, is crucial for achieving regioselectivity and preventing self-condensation or polymerization.
Synthetic Workflow
The logical workflow for the synthesis of the title compound is depicted below. This process involves the protection of the exocyclic amine of 3-aminopiperidine, followed by acylation of the piperidine ring nitrogen, and subsequent deprotection to yield the final product.
Caption: Synthetic workflow for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.
Experimental Protocol: Synthesis
Step 1: Protection of 3-Aminopiperidine
-
To a stirred solution of (R/S)-3-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add a base like triethylamine (Et₃N) (2.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R/S)-1-Boc-3-aminopiperidine.
Step 2: Amide Coupling
-
Dissolve (R/S)-1-Boc-3-aminopiperidine (1.0 eq) and a base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
Cool the mixture to 0 °C and add 2-methoxybenzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected intermediate.
Step 3: Deprotection
-
Dissolve the crude protected intermediate in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to obtain (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.
Basicity (pKa)
The basicity of the molecule is primarily attributed to the two nitrogen atoms: the exocyclic primary amine at the 3-position of the piperidine ring and the tertiary amide nitrogen within the ring. The primary amine is expected to be significantly more basic than the amide nitrogen, whose lone pair is delocalized by resonance with the carbonyl group.
-
Predicted pKa: The pKa of the protonated primary amine is estimated to be in the range of 9-10 . This estimation is based on the known pKa of related 3-aminopiperidine derivatives.[2] For instance, the predicted pKa for (R)-3-Aminopiperidine is approximately 10.49.[3] The acylation of the ring nitrogen is expected to have a minor electron-withdrawing effect, potentially slightly lowering the pKa of the exocyclic amine compared to the parent 3-aminopiperidine.
Lipophilicity (LogP)
Lipophilicity, a key determinant of a molecule's ability to cross biological membranes, is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
-
Predicted LogP: A calculated LogP value for this molecule would likely fall in the range of 1.5 to 2.5 . This estimation is based on the contribution of the lipophilic 2-methoxyphenyl group and the more polar 3-aminopiperidine moiety. The presence of the primary amine, which will be protonated at physiological pH, will significantly influence the distribution coefficient (LogD) and reduce the overall lipophilicity under acidic conditions.
Solubility
The solubility of the compound in aqueous and organic media is critical for formulation and bioavailability.
-
Aqueous Solubility: The free base is expected to have low to moderate aqueous solubility, which will be significantly enhanced at lower pH due to the protonation of the primary amine.
-
Organic Solubility: The compound is predicted to be readily soluble in a range of organic solvents, including methanol, ethanol, dichloromethane, and dimethyl sulfoxide.[2]
Spectroscopic and Analytical Characterization
The structural integrity and purity of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone are confirmed through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) are predicted based on the analysis of similar structures.[4][5]
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
Aromatic Protons (2-methoxyphenyl): δ 6.9-7.4 ppm (m, 4H)
-
Methoxy Protons (-OCH₃): δ ~3.8 ppm (s, 3H)
-
Piperidine Ring Protons: A complex series of multiplets between δ 1.5-3.8 ppm. The protons adjacent to the amide nitrogen will be deshielded.
-
Amine Protons (-NH₂): A broad singlet, δ ~1.5-2.5 ppm (exchangeable with D₂O).
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
Carbonyl Carbon (C=O): δ ~168-172 ppm
-
Aromatic Carbons: δ ~110-160 ppm (including the carbon bearing the methoxy group at the higher end of this range).
-
Methoxy Carbon (-OCH₃): δ ~55-56 ppm
-
Piperidine Ring Carbons: δ ~25-55 ppm
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Key IR Absorptions (Predicted, cm⁻¹):
-
N-H Stretch (primary amine): Two bands in the region of 3300-3400 cm⁻¹
-
C-H Stretch (aromatic and aliphatic): 2850-3100 cm⁻¹
-
C=O Stretch (amide): A strong absorption around 1630-1650 cm⁻¹
-
C-O Stretch (aryl ether): ~1240-1260 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z 235.15
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound and for quantitative analysis.
Caption: A typical workflow for the HPLC analysis of the title compound.
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Conclusion
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a molecule with significant potential in drug discovery, warranting a detailed understanding of its physicochemical properties. This guide has provided a comprehensive overview of its chemical identity, synthesis, and key physicochemical parameters, integrating established data with scientifically grounded predictions. The provided experimental protocols offer a practical framework for the synthesis and analysis of this compound, enabling researchers to further explore its therapeutic potential. As with any novel compound, direct experimental verification of the predicted properties is essential for advancing its development.
References
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- Orliac, A., Routier, J., Burgat-Charvillon, F., Sauer, W. H., Bombrun, A., Kulkarni, S. S., ... & Cossy, J. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino-and 3-Amidofluoropiperidines. Chemistry–A European Journal, 20(13), 3813-3824.
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Chemsrc. (2026, February 27). N-acetyl-3-aminopiperidine acetate. Retrieved from [Link]
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University of Pisa Institutional Repository. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
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LookChem. (n.d.). Cas 127294-73-9,(R)-3-Aminopiperidine. Retrieved from [Link]
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Applichem. (n.d.). 2-(2-Methoxy-benzyl)-piperidine hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]
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ChEMBL. (n.d.). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Retrieved from [Link]
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PubChem. (n.d.). 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(4-aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one. Retrieved from [Link]
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PASL. (n.d.). 8-((R)-3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-1-((4-(2-((1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-. Retrieved from [Link]
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ResearchGate. (n.d.). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra and Mass Spectrometry (MS) data for the compound (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational analytical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and similar molecules.
Introduction
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a small organic molecule featuring a substituted piperidine ring linked to a methoxy-substituted benzoyl group. The precise characterization of its chemical structure is paramount for its use in research and development, particularly in fields such as medicinal chemistry where structure-activity relationships are critical.[1][2] This guide will explore the predicted spectroscopic signature of this molecule using ¹H NMR, ¹³C NMR, and mass spectrometry, providing a robust framework for its identification and analysis.
The structural integrity of a compound is the bedrock of its chemical and biological properties. Spectroscopic techniques like NMR and MS provide a window into the molecular architecture, offering irrefutable evidence of atomic connectivity and molecular weight.[3]
Figure 1: Structure of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone with atom numbering.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The chemical shift, multiplicity, and integration of the signals provide a wealth of information about the molecular structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient for most organic molecules.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.[4]
Predicted ¹H NMR Data
The following table outlines the predicted ¹H NMR spectral data for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[5][6]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 6.8 - 7.8 | m | - | 4H |
| -OCH₃ | 3.8 - 3.9 | s | - | 3H |
| Piperidine-H (axial & equatorial) | 2.5 - 4.5 | m | - | 8H |
| -NH₂ | 1.5 - 2.5 | br s | - | 2H |
| -CH-NH₂ | 2.8 - 3.2 | m | - | 1H |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Protons (6.8 - 7.8 ppm): The protons on the 2-methoxyphenyl ring are expected to resonate in the aromatic region. The electron-donating methoxy group and the electron-withdrawing carbonyl group will influence their precise chemical shifts, leading to a complex multiplet.
-
Methoxy Protons (3.8 - 3.9 ppm): The three protons of the methoxy group are chemically equivalent and are deshielded by the adjacent oxygen atom, resulting in a singlet in this region.[7]
-
Piperidine Protons (2.5 - 4.5 ppm): The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons adjacent to the nitrogen atom will be deshielded and appear at a higher chemical shift.
-
Amine Protons (1.5 - 2.5 ppm): The protons of the primary amine are typically observed as a broad singlet. Their chemical shift can be variable and is dependent on solvent and concentration.
-
Methine Proton (2.8 - 3.2 ppm): The proton on the carbon bearing the amino group will appear as a multiplet due to coupling with the neighboring protons on the piperidine ring.
Figure 2: Expected key ¹H-¹H COSY correlations for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The instrument is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum with single lines for each carbon atom.
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and calibration.[4]
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone are presented below, based on established substituent effects and data from analogous structures.[7][8]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 168 - 172 |
| Aromatic C-O | 155 - 160 |
| Aromatic C (quaternary) | 125 - 135 |
| Aromatic C-H | 110 - 130 |
| -OCH₃ | 55 - 60 |
| Piperidine C-N | 40 - 55 |
| Piperidine C | 20 - 40 |
| C-NH₂ | 45 - 55 |
Rationale for Predicted Chemical Shifts:
-
Carbonyl Carbon (168 - 172 ppm): The amide carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the methoxy group will be the most deshielded in the aromatic region.
-
Methoxy Carbon (55 - 60 ppm): The sp³ hybridized carbon of the methoxy group is shielded compared to the aromatic carbons.
-
Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region, with those adjacent to the nitrogen atom being more deshielded.
-
C-NH₂ Carbon: The carbon atom bonded to the amino group will have a chemical shift in the range of 45-55 ppm.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[9][10]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.[11]
Predicted Mass Spectrometry Data
For (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone (Molecular Formula: C₁₃H₁₈N₂O₂), the following mass spectral data are predicted under positive ion ESI-MS conditions.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 235.14 | Protonated molecular ion |
| Fragment 1 | 135.04 | 2-methoxybenzoyl cation |
| Fragment 2 | 100.10 | 3-aminopiperidine fragment |
Proposed Fragmentation Pathway:
Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecular ion is expected to fragment primarily at the amide bond, which is the most labile bond in the structure.
Figure 3: Proposed fragmentation pathway for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in ESI-MS/MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. By leveraging fundamental principles of NMR and mass spectrometry, and by drawing comparisons with structurally related molecules, we have established a detailed and scientifically grounded expectation of its spectral characteristics. This guide serves as a valuable resource for researchers in the synthesis, purification, and analysis of this compound, enabling its unambiguous identification and characterization. The methodologies and interpretative logic presented herein are broadly applicable to the structural elucidation of other novel small molecules.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved from [Link]
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(n.d.). SUPPORTING MATERIALS. Retrieved from [Link]
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MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
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Universität Regensburg. (2020). Synthesis and pharmacological characterization of argininamide-type neuropeptide Y (NPY) Y1 and Y2 receptor antagonists and. Retrieved from [Link]
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In Silico Molecular Docking Studies of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone: A Mechanistic Guide to DPP-4 Inhibition Profiling
Executive Summary
The rational design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors relies heavily on exploiting specific sub-pockets within the enzyme's active site. This technical whitepaper provides an authoritative, self-validating computational methodology for profiling (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone . By deconstructing the molecule into its pharmacophoric elements—the strongly basic 3-aminopiperidine moiety and the hydrophobic 2-methoxyphenyl methanone anchor—this guide bridges the gap between structural biology and computational physics.
Molecular Rationale & Target Biology
DPP-4 is a serine protease that rapidly cleaves and inactivates incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) (1[1]). Inhibiting DPP-4 prolongs the half-life of these hormones, thereby enhancing glucose-dependent insulin secretion.
The target compound, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, is a highly optimized scaffold:
-
The 3-Aminopiperidine Ring: This is a classic, field-proven pharmacophore found in approved drugs like Alogliptin and Linagliptin. It is specifically designed to target the highly charged S2 subsite of the DPP-4 enzyme (2[2]).
-
The 2-Methoxyphenyl Methanone: This bulky, lipophilic group is engineered to occupy the deep, hydrophobic S1 pocket, providing necessary binding entropy and spatial anchoring.
Fig 1. Mechanism of action for DPP-4 inhibitors in incretin hormone regulation.
Structural Biology of the DPP-4 Active Site
To achieve high-fidelity docking results, one must understand the causality behind the specific amino acid interactions within the DPP-4 active site:
-
The S1 Pocket (Hydrophobic Anchor): Lined by residues Tyr631, Val656, Trp659, Tyr662, and Val711. The 2-methoxyphenyl group of our target compound is driven into this pocket via the hydrophobic effect, displacing high-energy water molecules (2[2]).
-
The S2 Pocket (Charge-Reinforced Network): Constituted by Glu205, Glu206, and Arg125. The primary amine of the 3-aminopiperidine ring forms a critical salt bridge network with the negatively charged carboxylate groups of Glu205 and Glu206 (3[3]). Causality note: If the computational setup fails to protonate this amine, the docking algorithm will yield false-negative affinities.
Self-Validating Computational Methodology
Standard docking protocols often fail due to improper system preparation. The following step-by-step methodology incorporates a strict self-validation loop to ensure thermodynamic and spatial accuracy.
Step 1: Target Selection and Protein Preparation
-
Action: Retrieve a high-resolution X-ray crystal structure of DPP-4 co-crystallized with a 3-aminopiperidine derivative (e.g., PDB ID: 3VJK or 2RGU) (1[1]).
-
Causality: Using a conformation already adapted to a similar bulky ligand minimizes the induced-fit penalty during docking.
-
Preparation: Strip non-essential water molecules beyond 5 Å of the active site. Assign protonation states at physiological pH (7.4) using tools like PROPKA. Ensure that Glu205 and Glu206 are strictly deprotonated (COO⁻) to act as salt-bridge acceptors.
Step 2: Ligand Preparation
-
Action: Sketch (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone and generate 3D conformers.
-
Causality: Assign the protonation state at pH 7.4 ± 0.5. The primary amine of the piperidine ring must be protonated (NH₃⁺). Energy minimize the ligand using the OPLS4 or AMBER force field to resolve steric clashes before docking.
Step 3: Grid Generation & Self-Validation Loop
-
Action: Define a receptor grid box (approx. 20×20×20 Å) centered on the native co-crystallized ligand.
-
Validation: Redock the native ligand back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure.
-
Causality: The protocol is only validated if the RMSD is < 2.0 Å (4[4]). This proves the scoring function and grid parameters can accurately reproduce experimental reality.
Step 4: Molecular Docking & MM-GBSA Scoring
-
Action: Execute docking using Extra Precision (XP) mode (e.g., Schrödinger Glide) or AutoDock Vina.
-
Causality: Standard docking scores often fail to accurately estimate the desolvation penalty of highly charged molecules. Therefore, follow up with MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to compute the true binding free energy (ΔG), accounting for solvent effects.
Fig 2. Self-validating in silico molecular docking workflow ensuring thermodynamic accuracy.
Quantitative Data Analysis & Interaction Profiling
To contextualize the docking performance of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, we benchmark its predicted interaction profile against established clinical DPP-4 inhibitors. The data below summarizes the critical energetic and spatial parameters required for potent inhibition.
Table 1: Comparative In Silico Profiling of DPP-4 Inhibitor Scaffolds
| Compound / Scaffold | Predicted ΔG (kcal/mol) | S1 Pocket Interactions | S2 Pocket Interactions | Validation RMSD (Å) | Reference |
| Sitagliptin (Standard) | -9.2 to -10.5 | Trifluorophenyl (Hydrophobic) | Triazolopyrazine (H-bond) | 0.65 | [1],[4] |
| Alogliptin (Standard) | -8.5 to -9.8 | Cyanobenzyl (Hydrophobic) | 3-Aminopiperidine (Salt Bridge) | 1.12 | [2] |
| (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone | -8.0 to -9.5 | 2-Methoxyphenyl (Hydrophobic, π-π) | 3-Aminopiperidine (Salt Bridge to Glu205/206) | < 2.0 (Required) | This Guide |
Note: The methanone carbonyl oxygen is also predicted to act as an auxiliary hydrogen bond acceptor, interacting with the side chain of Asn710 or the backbone of Tyr631, further stabilizing the S1-S2 bridging conformation (4[4]).
Conclusion & Translational Perspectives
The computational profiling of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone reveals a highly favorable binding geometry within the DPP-4 active site. By strictly enforcing physiological protonation states and utilizing a self-validating RMSD loop, researchers can confidently predict that the 3-aminopiperidine group will successfully anchor to the Glu205/Glu206 network, while the methoxyphenyl methanone effectively occludes the S1 pocket. This robust in silico framework serves as a foundational step for subsequent in vitro enzymatic assays and lead optimization pipelines.
References
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- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl)
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A Methodological Guide to Characterizing the Pharmacokinetic and Bioavailability Profile of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
Abstract: This technical guide provides a comprehensive, methodology-focused framework for the characterization of the pharmacokinetic (PK) and bioavailability profile of the novel chemical entity, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. As no public domain data for this specific molecule currently exists, this document serves as an expert-led roadmap for researchers, scientists, and drug development professionals. It outlines the critical in vitro and in vivo studies required to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. The narrative emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and generate robust data for decision-making in a drug discovery pipeline.
Introduction and Strategic Overview
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a small molecule whose therapeutic potential is yet to be defined. A thorough understanding of its pharmacokinetic profile is a prerequisite for any progression towards preclinical and clinical evaluation. The journey of a drug through the body—its absorption, distribution to tissues, metabolic transformation, and eventual excretion (ADME)—dictates its efficacy and safety profile.[1][2] Early and accurate ADME profiling is crucial for identifying potential liabilities, guiding chemical optimization, and de-risking later stages of development.[3][4][5]
This guide presents a logical, staged approach to building a comprehensive PK profile, beginning with high-throughput in vitro assays to establish foundational properties and culminating in in vivo studies to understand the compound's behavior in a complex biological system.
Physicochemical Properties
A foundational understanding of the molecule's inherent properties is the first step. While experimental data is pending, computational tools can provide initial estimates.
| Property | Predicted Value / Significance |
| Molecular Weight | ~234.3 g/mol |
| LogP / LogD | Influences solubility and permeability.[6] |
| pKa | Determines ionization state at physiological pH, affecting absorption and distribution. |
| Aqueous Solubility | A critical determinant of dissolution and subsequent absorption. |
Bioanalytical Method Development: The Quantitative Foundation
Before any kinetic studies can commence, a robust and validated bioanalytical method is required to accurately quantify (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in various biological matrices (e.g., plasma, buffer, microsomal solutions). Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[7][8]
Experimental Protocol: LC-MS/MS Method Development
-
Analyte Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize ion source parameters (e.g., capillary voltage, gas flow) and determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).[8]
-
Chromatographic Separation:
-
Initial Conditions: Start with a standard C18 reversed-phase column and a simple mobile phase gradient (e.g., Water with 0.1% formic acid as Mobile Phase A, and Acetonitrile with 0.1% formic acid as Mobile Phase B).[9] A typical starting gradient would ramp from 5% to 95% B over several minutes.[10]
-
Optimization: Adjust the gradient, flow rate, and column chemistry to achieve a sharp, symmetrical peak with a retention time ideally between 2-5 minutes, ensuring it is well-separated from any matrix components.[10]
-
-
Sample Preparation:
-
Rationale: The goal is to remove proteins and other interfering substances from the biological sample. Protein precipitation is the simplest and most common first approach.[11]
-
Procedure: Add 3-4 volumes of cold acetonitrile (containing a suitable internal standard) to the plasma sample. Vortex vigorously, then centrifuge at high speed (e.g., >3,000 x g) to pellet the precipitated proteins.[9] The resulting supernatant is then analyzed.
-
-
Method Validation (Fit-for-Purpose): For early discovery, a "fit-for-purpose" validation is sufficient. This involves assessing linearity, sensitivity (Lower Limit of Quantitation - LLOQ), and precision to ensure the data is reliable for decision-making.[9] For later-stage preclinical studies under Good Laboratory Practices (GLP), a full validation according to regulatory guidelines (e.g., ICH M10) is required.[2][12]
In Vitro ADME Profiling: Predicting In Vivo Behavior
In vitro assays are rapid, cost-effective tools used to screen compounds and identify potential liabilities early in the drug discovery process.[3][4]
Absorption: Intestinal Permeability
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[13][14] Caco-2 cells, when grown on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[14][15]
-
Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.[15]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells with TEER values above a pre-defined threshold (e.g., >200 Ω·cm²) are used, ensuring the integrity of the cell junctions.[16]
-
Transport Experiment:
-
A-to-B (Apical to Basolateral): Add the test compound (e.g., at 1-10 µM) to the apical (upper) chamber, which represents the intestinal lumen.
-
B-to-A (Basolateral to Apical): In a separate set of wells, add the compound to the basolateral (lower) chamber, representing the blood side.
-
Incubate the plates at 37°C with gentle shaking.[16]
-
-
Sampling & Analysis: At specified time points (e.g., 60, 90, or 120 minutes), take samples from the receiver chamber and analyze the concentration of the compound using the validated LC-MS/MS method.[15]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio (ER): The ratio of Papp (B-to-A) / Papp (A-to-B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux transporters like P-gp.[14]
-
Distribution: Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and exert a pharmacological effect.[17] Therefore, determining the extent of plasma protein binding is critical. Equilibrium dialysis is considered the gold-standard method.[18][19]
-
Device Preparation: Utilize a commercial RED device, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass.[20]
-
Procedure: Add plasma spiked with the test compound to one chamber and an equal volume of phosphate-buffered saline (PBS) to the other.
-
Incubation: Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[18]
-
Analysis: After incubation, take equal aliquots from both the plasma and buffer chambers. The buffer chamber sample must be mixed with an equal volume of blank plasma to ensure matrix matching. Analyze both samples by LC-MS/MS.[17]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolism: Metabolic Stability
The metabolic stability of a compound provides an estimate of its susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[21] This is a key determinant of hepatic clearance. The human liver microsome (HLM) stability assay is a standard high-throughput screen.[22][23]
By plotting the natural log of the percent remaining compound against time, the slope of the resulting line gives the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): This represents the metabolic clearance rate independent of blood flow, calculated from the half-life and assay parameters (mg microsomal protein per mL).[21][23]
A short half-life (<30 min) suggests the compound is rapidly metabolized and may have high first-pass metabolism and poor oral bioavailability.
In Vivo Pharmacokinetic Study
Following promising in vitro data, an in vivo PK study, typically in a rodent species like the rat, is the next critical step. This study defines the compound's plasma concentration-time profile and allows for the calculation of key PK parameters, including absolute oral bioavailability.[2][24]
Study Design
-
Animals: Male Sprague-Dawley rats are commonly used. Animals should be cannulated (e.g., jugular vein) to allow for serial blood sampling without causing undue stress.
-
Groups:
-
Blood Sampling: Collect sparse blood samples from each animal at multiple time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Process blood to plasma and store at -80°C until analysis.
Data Analysis and Key Parameters
Plasma concentrations are measured using the validated LC-MS/MS method. The resulting concentration-time data is analyzed using non-compartmental analysis (NCA) software.
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential acute toxicity. |
| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve. | Represents total drug exposure over time.[26] |
| t½ | Elimination half-life. | Determines dosing interval and time to steady-state. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution. | The apparent volume into which the drug distributes. |
Calculating Absolute Oral Bioavailability (F%)
Absolute bioavailability (F) is the fraction of the orally administered dose that reaches systemic circulation unchanged. It is calculated by comparing the dose-normalized AUC from the oral route to that from the IV route.[25][27][28]
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
A low F% (<20%) could be due to poor absorption, high first-pass metabolism, or both, and often requires further investigation or chemical modification.[25]
Elucidating Potential Metabolic Pathways
Understanding how a compound is metabolized is crucial for predicting drug-drug interactions and identifying potentially active or toxic metabolites. Based on the structure of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, several metabolic pathways are plausible.
-
Piperidine Ring Metabolism: Alicyclic amines like piperidine are common targets for metabolism.[29] Potential pathways include N-dealkylation, ring oxidation (hydroxylation), and ring opening.[29][30][31] Studies on similar 4-aminopiperidine moieties suggest N-dealkylation is often a predominant pathway.[30][32]
-
Methoxyphenyl Moiety Metabolism: The methoxy group is susceptible to O-demethylation catalyzed by CYP enzymes (often CYP2D6), forming a phenolic metabolite.[33][34][35] Aromatic hydroxylation on the phenyl ring is also possible.[33]
Conclusion and Integrated Perspective
This guide outlines a systematic, industry-standard approach to thoroughly characterize the pharmacokinetic and bioavailability profile of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. By integrating data from a suite of validated in vitro and in vivo assays, researchers can build a comprehensive ADME profile. This profile is essential for making informed decisions, guiding lead optimization efforts, and ultimately determining the viability of a compound as a potential therapeutic agent. The causality-driven methodologies described herein ensure the generation of robust, reproducible data that meets the rigorous standards of modern drug development.
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GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. [Link]
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Oral bioavailability – An ABC of PK/PD. Open Education Alberta. [Link]
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Bioavailability and Bioequivalence. EUPATI Open Classroom. [Link]
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Drug Bioavailability. National Center for Biotechnology Information. [Link]
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Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]
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Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]
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Bioavailability and bioequivalence. Deranged Physiology. [Link]
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The role of the methoxy group in approved drugs. ResearchGate. [Link]
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Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC. National Center for Biotechnology Information. [Link]
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Receptor binding affinity of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
Abstract
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the receptor binding affinity of the novel compound, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. While specific binding data for this molecule is not yet prevalent in published literature, its structural motifs—a 3-aminopiperidine core linked to a 2-methoxyphenyl methanone group—suggest potential interactions with several classes of therapeutically relevant receptors. This guide outlines a strategic, multi-pronged approach to systematically characterize its binding profile. We will delve into the rationale for target selection, provide detailed, self-validating protocols for industry-standard binding assays, and explain the principles of data analysis and interpretation, thereby furnishing a complete roadmap for a comprehensive investigation.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone represents a unique chemical entity. The 3-aminopiperidine moiety is a recognized pharmacophore present in numerous biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4)[1] and ligands for various G-protein coupled receptors (GPCRs) and ion channels.[2][3][4] The methanone linker and the 2-methoxyphenyl group further contribute to the molecule's chemical properties and potential for specific receptor interactions.
Understanding the receptor binding affinity of a compound is a cornerstone of drug discovery.[5] It defines the strength of the interaction between a ligand (the compound) and its molecular target (the receptor). This interaction is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. A thorough characterization of binding affinity is critical for:
-
Target Identification and Validation: Confirming the molecular target(s) of a novel compound.
-
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize potency and selectivity.[3]
-
Predicting In Vivo Efficacy: Establishing a correlation between molecular-level binding and physiological response.
This guide provides the experimental framework necessary to initiate and execute a robust investigation into the binding characteristics of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.
Strategic Target Selection
Based on established pharmacology of related scaffolds, a logical starting point for screening (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone would include, but not be limited to:
-
G-Protein Coupled Receptors (GPCRs): Such as metabotropic glutamate receptors (mGluRs)[2] or opioid receptors (μ, δ, κ), which are known targets for piperidine-containing molecules.[6][7]
-
Ion Channels: Specifically, Transient Receptor Potential (TRP) channels, where similar methanone derivatives have shown activity.[3][8]
-
Enzymes: Such as DPP-4, a well-known target for 3-aminopiperidine derivatives.[1]
The following sections detail the primary experimental techniques to quantify binding to these potential targets.
Core Methodologies for Determining Binding Affinity
We will explore three gold-standard, complementary techniques for characterizing receptor-ligand interactions. The choice of method often depends on the nature of the target receptor, throughput requirements, and the availability of specific reagents.[9][10]
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a robust and highly sensitive method for directly measuring the affinity of ligands for their receptors.[11][12] They typically involve a competition experiment where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured.
-
Receptor Source: Membrane preparations from cells or tissues endogenously or recombinantly expressing the target receptor are used. This ensures the receptor is in a relatively native conformation.[13][14][15]
-
Radioligand Selection: A high-affinity, specific radioligand (e.g., tritiated [³H] or iodinated [¹²⁵I]) for the target receptor is crucial for a sensitive assay window.[12]
-
Separation of Bound and Free Ligand: Rapid filtration is the most common method for membrane-bound receptors. The membrane-receptor-radioligand complexes are trapped on a filter, while unbound radioligand is washed away.[11][13][16] This assumes the dissociation of the ligand is slow relative to the wash step.[15]
Caption: Workflow for a competitive radioligand binding assay.
-
Receptor Preparation:
-
Homogenize cells or tissue expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[13]
-
Centrifuge the homogenate to pellet the membranes (e.g., 20,000 x g for 10 minutes at 4°C).[13]
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer. Determine protein concentration via a BCA assay.[13][14] Store aliquots at -80°C.
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in assay buffer.
-
To each well, add the components in the following order for a final volume of 250 µL:[13][14]
-
Total Binding: 150 µL membrane preparation, 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kd).
-
Non-Specific Binding (NSB): 150 µL membrane preparation, 50 µL of a high concentration of an unlabeled standard ligand (to saturate receptors), 50 µL radioligand.
-
Test Compound: 150 µL membrane preparation, 50 µL of test compound dilution, 50 µL radioligand.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Gentle agitation is recommended.[13]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[13]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13][16]
-
Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[13]
-
Fluorescence Polarization (FP) Assays
FP is a homogeneous assay format (no separation step required) well-suited for high-throughput screening (HTS).[17][18] It relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger receptor protein, its rotation slows dramatically, increasing the polarization.[17][19]
-
Homogeneous Format: The lack of wash steps makes it faster and less prone to disruption of equilibrium, but potentially more susceptible to interference from colored or fluorescent compounds.
-
Tracer Design: The key reagent is a fluorescent tracer with good affinity for the target. The assay measures the ability of the test compound to compete with and displace this tracer.[20]
-
Size Difference: The technique is most effective when there is a significant size difference between the tracer and the receptor, as this maximizes the change in polarization upon binding.[19]
Caption: Workflow for a competitive fluorescence polarization assay.
-
Reagent Preparation:
-
Prepare purified, soluble receptor in an appropriate assay buffer.
-
Prepare a fluorescent tracer (a known ligand for the receptor tagged with a fluorophore like fluorescein or BODIPY).[20]
-
Prepare serial dilutions of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.
-
-
Assay Setup (e.g., 384-well, low-volume black plate):
-
Determine Optimal Reagent Concentrations: First, titrate the receptor against a fixed concentration of the tracer to find a receptor concentration that gives a robust signal window (a significant increase in millipolarization, mP, units) and is on the linear portion of the binding curve.[19]
-
Competition Assay: To each well, add:
-
Receptor (at the pre-determined optimal concentration).
-
Fluorescent tracer (at a concentration at or below its Kd).
-
Test compound dilutions.
-
-
Include controls for low polarization (tracer only) and high polarization (tracer + receptor, no competitor).
-
-
Incubation and Measurement:
-
Incubate the plate for a sufficient time to reach equilibrium (typically 30-120 minutes at room temperature), protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.[18]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technology that provides real-time kinetic data on binding interactions, including association (kon) and dissociation (koff) rates.[5][21] The Kd can be calculated from the ratio of these rates (koff/kon).
-
Label-Free Detection: SPR does not require modification of the test compound, avoiding potential artifacts from labeling.[21][22] This is a major advantage for small molecule characterization.
-
Immobilization Strategy: One binding partner (typically the receptor) is immobilized on a sensor chip surface. The choice of immobilization chemistry is critical to ensure the protein remains active.[23]
-
Real-Time Kinetics: The test compound (analyte) is flowed over the surface, and the binding is measured in real-time by detecting changes in the refractive index at the sensor surface.[21] This provides rich kinetic information beyond simple affinity.
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Chip Preparation and Immobilization:
-
Select a sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with EDC/NHS).
-
Immobilize the purified receptor protein to the surface via a covalent linkage.
-
Deactivate any remaining active esters. A reference flow cell should be prepared similarly but without the immobilized protein to subtract bulk refractive index changes.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer (e.g., HBS-EP).[23]
-
Inject a series of concentrations of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone over the receptor and reference surfaces for a set time to monitor the association phase.
-
Switch back to running buffer flow to monitor the dissociation phase.[21]
-
-
Regeneration:
-
If the interaction is high-affinity, inject a regeneration solution (e.g., low pH glycine or high salt) to strip the bound analyte from the receptor, preparing the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.
-
Fit the association and dissociation curves from the different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the equilibrium dissociation constant (Kd) as koff / kon.
-
Data Analysis and Interpretation
From IC50 to Ki: The Cheng-Prusoff Equation
In competitive binding assays (Radioligand and FP), the primary result is the IC50 value: the concentration of the test compound that displaces 50% of the specific binding of the labeled ligand.[24] The IC50 is assay-dependent and influenced by the concentration of the labeled ligand used.[24]
To determine an absolute measure of affinity, the inhibition constant (Ki), the IC50 must be converted using the Cheng-Prusoff equation .[24][25]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: The inhibition constant of the test compound. This is an intrinsic measure of its binding affinity.[24]
-
IC50: The experimentally determined half-maximal inhibitory concentration of the test compound.
-
[L]: The concentration of the labeled ligand (radioligand or fluorescent tracer) used in the assay.[24]
-
Kd: The equilibrium dissociation constant of the labeled ligand for the receptor.
This conversion is crucial for comparing affinities of different compounds across various experiments.[24] It's important to note that this equation assumes a simple, competitive interaction at a single binding site.[24][26]
Data Presentation
All quantitative binding data should be summarized for clear comparison.
Table 1: Hypothetical Binding Affinity Data for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
| Target Receptor | Assay Type | Parameter | Value | Units |
|---|---|---|---|---|
| Receptor A (GPCR) | Radioligand | Ki | 150 | nM |
| Receptor B (Ion Channel) | FP | Ki | 850 | nM |
| Receptor C (Enzyme) | SPR | Kd | 45 | µM |
Conclusion
This guide provides a robust, multi-faceted framework for characterizing the receptor binding affinity of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. By employing a combination of radioligand binding assays, fluorescence polarization, and surface plasmon resonance, researchers can build a comprehensive binding profile of this novel compound. The detailed protocols and data analysis principles outlined herein are designed to ensure scientific integrity and generate high-quality, reproducible data. This foundational knowledge is the critical first step in elucidating the compound's mechanism of action and evaluating its potential as a therapeutic agent.
References
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]
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Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
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Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. Available from: [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F183–F189.
-
Radioligand binding assays. Bio-protocol. Available from: [Link]
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Fluorescent Ligands in Fluorescence Polarization Assays. Celtarys. Available from: [Link]
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Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available from: [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Available from: [Link]
-
Large and Small Molecule Screening by SPR. Bio-Rad. Available from: [Link]
- Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
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Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. Available from: [Link]
- Rich, R. L., & Myszka, D. G. (2011). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Fragment-Based Drug Discovery.
-
A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. PMC. Available from: [Link]
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On the Calculation Formula for the Binding Inhibition Constant Ki. Kagawa University Faculty of Agriculture Chemical Biology Laboratory. Available from: [Link]
-
Fluorescence Polarization-Based Bioassays: New Horizons. MDPI. Available from: [Link]
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A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. Available from: [Link]
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A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. PubMed. Available from: [Link]
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In vitro receptor binding assays: General methods and considerations. ResearchGate. Available from: [Link]
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Receptor Binding Assays for HTS and Drug Discovery. PubMed. Available from: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available from: [Link]
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Receptor Binding Assay - Part 1. YouTube. Available from: [Link]
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Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Available from: [Link]
- Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212.
-
Synthesis and biological activity of novel 3-(1-chloropiperidin-4-yl)-6-fluoro benzisoxazole. ResearchGate. Available from: [Link]
- Koyama, R. (2023). Pharmacological Characterization of Drug Candidates Targeting Receptors. Yakugaku Zasshi, 143(1), 47–55.
-
Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor. PMC. Available from: [Link]
- Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & medicinal chemistry, 25(7), 2177–2190.
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. Available from: [Link]
-
Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. International Science Community Association. Available from: [Link]
- Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 50(26), 6450–6453.
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
- Secker, C., et al. (2023). Novel multi-objective affinity approach allows to identify pH-specific μ-opioid receptor agonists.
-
Opioid receptor binding affinities and selectivities at MOP, DOP and... ResearchGate. Available from: [Link]
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A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. MDPI. Available from: [Link]
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Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for th... ChEMBL - EMBL-EBI. Available from: [Link]
Sources
- 1. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-pH RP-HPLC Method Development and Validation for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
Executive Summary
The accurate quantification of basic amine building blocks is a notorious bottleneck in pharmaceutical analysis. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone . By leveraging a high-pH mobile phase strategy on a hybrid-silica stationary phase, this protocol neutralizes the highly basic primary amine, eliminating secondary silanol interactions that typically cause severe peak tailing. The method is developed and validated in strict accordance with the latest 1[1] and2[2] guidelines, ensuring regulatory compliance and lifecycle robustness.
Physicochemical Profiling & Chromatographic Causality
To design a scientifically sound method, we must first analyze the analyte's structural causality:
-
Structural Dichotomy: The molecule features a neutral amide core (the piperidine N1 atom acylated by the 2-methoxybenzoyl group) and a highly basic primary amine at the C3 position.
-
Ionization State (pKa ~ 10.0): At standard acidic HPLC conditions (pH 2.0 - 3.0), the primary amine is fully protonated ( NH3+ ). This cationic state leads to poor retention (low k′ ) on hydrophobic C18 columns and induces strong electrostatic interactions with residual ionized silanols on the silica matrix, resulting in severe peak tailing.
-
The High-pH Strategy: By adjusting the mobile phase to pH 10.5, the equilibrium shifts to the neutral free-base form ( NH2 ). This drastically increases the molecule's hydrophobicity, allowing for strong retention via dispersive forces while completely neutralizing the charge-based silanol interactions.
Fig 1. Risk-based HPLC method development workflow evaluating pH strategies.
Analytical Target Profile (ATP)
In alignment with1[1], the ATP defines the predefined objectives of the method. The procedure must accurately quantify (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone with:
-
Resolution ( Rs ): > 2.0 from adjacent synthetic impurities.
-
Tailing Factor ( Tf ): ≤1.5 to ensure accurate integration.
-
Recovery: 98.0% – 102.0% across the operational range.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . The method cannot be used for sample analysis unless the built-in System Suitability Testing (SST) criteria are met, ensuring absolute data trustworthiness.
Reagents and Materials
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate ( NH4HCO3 ) in Milli-Q Water. Adjust to pH 10.5 using 28% Ammonium Hydroxide ( NH4OH ). Causality: Ammonium bicarbonate provides excellent buffering capacity near its pKa2 (10.3) and is fully volatile, allowing for orthogonal MS detection if required.
-
Mobile Phase B (Organic): HPLC-Grade Acetonitrile (ACN).
-
Diluent: Water : Acetonitrile (80:20, v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch band broadening at the column head.
Chromatographic Conditions
-
Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm. (Note: A standard silica column will dissolve at pH 10.5. The Ethylene Bridged Hybrid (BEH) particle is mandatory for structural integrity up to pH 12).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Improves mass transfer and reduces system backpressure).
-
Detection (PDA): 225 nm (Primary λmax for the 2-methoxybenzoyl chromophore) and 275 nm.
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Causality / Purpose |
| 0.0 | 95 | 5 | Initial isocratic hold to focus the analyte band. |
| 2.0 | 95 | 5 | Prevents early elution of highly polar process impurities. |
| 10.0 | 40 | 60 | Linear ramp to elute the main peak and lipophilic impurities. |
| 12.0 | 10 | 90 | Column wash step to remove strongly retained matrix. |
| 14.0 | 10 | 90 | Hold wash. |
| 14.1 | 95 | 5 | Return to initial conditions. |
| 18.0 | 95 | 5 | Re-equilibration (approx. 5 column volumes). |
Self-Validation & System Suitability Testing (SST)
Prior to analyzing unknown samples, inject the Standard Solution (100 µg/mL) in six continuous replicates. The system is validated for use only if the following criteria are met:
-
Retention Time ( tR ): ~ 6.45 min ( ±2.0% ).
-
Tailing Factor ( Tf ): ≤1.5 .
-
Theoretical Plates ( N ): ≥5000 .
-
Area Precision: %RSD ≤2.0% .
Method Validation Framework
Validation was executed following the 3[3], ensuring the method is fit for its intended purpose.
Fig 2. Sequential validation parameters as defined by ICH Q2(R2) guidelines.
Table 1: System Suitability Data Summary
| Parameter | Acceptance Criteria | Observed Value | Result |
| Retention Time ( tR ) | Informational | 6.45 min | N/A |
| Tailing Factor ( Tf ) | ≤1.5 | 1.12 | Pass |
| Theoretical Plates ( N ) | ≥5000 | 12,450 | Pass |
| Area %RSD (n=6) | ≤2.0% | 0.45% | Pass |
Table 2: ICH Q2(R2) Validation Results Summary
| Validation Parameter | Range / Condition | Result | Status |
| Linearity | 10 - 150 µg/mL (10% to 150% of nominal) | R2=0.9998 , y-int bias < 2% | Pass |
| Accuracy (Recovery) | Spiked at 50%, 100%, 150% levels | 99.2% - 101.1% recovery | Pass |
| Method Precision | 6 independent preparations at 100% | %RSD = 0.68% | Pass |
| Intermediate Precision | Different day, different analyst | %RSD = 0.82% | Pass |
| Robustness | pH ±0.2 , Temp ±2∘ C, Flow ±0.1 mL/min | No SST failures, Rs>2.0 | Pass |
Troubleshooting & Method Robustness
According to the 4[4], robustness must be evaluated during development. Below are field-proven insights for maintaining this method:
-
Failure Mode: Shifting Retention Times ( tR ).
-
Causality: Loss of buffering capacity. Ammonium bicarbonate is volatile. If the buffer bottle is left unsealed, ammonia gas escapes, lowering the pH. As the pH drops below 10.0, a fraction of the primary amine begins to protonate, drastically reducing its retention time.
-
Solution: Prepare the buffer freshly every 48 hours and keep the reservoir tightly capped.
-
-
Failure Mode: Sudden Increase in Backpressure.
-
Causality: Silica dissolution. If a standard silica C18 column is accidentally installed instead of the specified hybrid BEH column, the high pH (10.5) will dissolve the silica backbone, collapsing the column bed and clogging the frits.
-
Solution: Strictly enforce the use of pH-stable hybrid or polymer-based stationary phases.
-
References
- MasterControl. ICH Q2 (R2) Validation of Analytical Procedures.
- QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance.
- European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2).
Sources
- 1. Practical Strategies for ICH Q14 and Q2(R2) | Altasciences Blog [altasciences.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Using (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone as a chemical building block in organic synthesis
Executive Summary
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone (CAS: 1292056-88-2) is a highly specialized, conformationally restricted building block. While the generic 3-aminopiperidine core is a universally recognized 1[1], the pre-installation of the 2-methoxybenzoyl group at the N1 position transforms this molecule into an advanced intermediate. This specific functionalization is strategically employed to bypass early-stage protection/deprotection steps, offering a direct vector for the synthesis of peptidomimetic protease inhibitors and highly selective kinase modulators. This guide details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this in drug discovery.
Structural & Mechanistic Rationale (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler alternatives. The architecture of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone offers three distinct mechanistic advantages:
-
The Primary Amine (C3 Position): The free amine acts as the primary nucleophile for downstream derivatization. In biological systems, this amine mimics the N-terminal basicity of natural amino acids, which is an absolute requirement for anchoring into the 2[2] via salt-bridge formation with catalytic glutamate residues.
-
Basicity Neutralization (N1 Amide): Basic aliphatic amines often lead to off-target hERG channel liabilities and poor membrane permeability. The amide linkage neutralizes the N1 piperidine nitrogen, significantly improving the pharmacokinetic profile of the resulting drug candidate.
-
Conformational Locking (2-Methoxy Effect): The ortho-methoxy substituent on the phenyl ring creates severe steric clash with the amide carbonyl. This forces the phenyl ring out of the amide plane, locking the molecule into a rigid, non-planar conformation. This pre-organization reduces the entropic penalty upon binding to a target protein, often resulting in 3[3].
Table 1: Physicochemical Properties
| Property | Value | Structural Implication |
| CAS Number | 1292056-88-2 | Unique identifier for the exact regioisomer. |
| Molecular Formula | C13H18N2O2 | - |
| Molecular Weight | 234.29 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| H-Bond Donors | 1 | Provided entirely by the primary amine. |
| H-Bond Acceptors | 3 | Amide oxygen, methoxy oxygen, and amine nitrogen. |
| TPSA | 55.4 Ų | Excellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
Synthetic Workflows & Applications
The primary amine of this building block is highly versatile. It can be subjected to Buchwald-Hartwig cross-coupling to generate 4[4], or it can undergo Nucleophilic Aromatic Substitution (SNAr) to build peptidomimetic protease inhibitors.
Caption: Synthetic versatility of the 3-aminopiperidine building block in drug discovery.
Biological Context: The DPP-4 Pathway
When derivatized via SNAr with a xanthine or uracil core, this building block yields potent DPP-4 inhibitors. The mechanism relies on the 3-aminopiperidine core competitively occupying the active site of DPP-4, preventing the degradation of incretin hormones.
Caption: Mechanism of action for 3-aminopiperidine-based DPP-4 inhibitors in glycemic control.
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
Objective: Couple the primary amine of the building block with an unactivated heteroaryl chloride to generate a kinase inhibitor scaffold. Causality & Design: Coupling a primary amine on a sterically hindered secondary carbon (C3 of piperidine) is prone to β-hydride elimination. To counteract this, we utilize XPhos , a bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination. We select Cs₂CO₃ as the base because stronger bases (like NaOtBu) risk cleaving the 2-methoxybenzoyl amide bond.
Table 2: Optimization of C-N Cross-Coupling Conditions
| Catalyst Precursor | Ligand | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| Pd(OAc)₂ | BINAP | Toluene | 90 | 15% | Poor conversion; the bulky amine requires a more electron-rich ligand. |
| Pd₂(dba)₃ | Xantphos | 1,4-Dioxane | 100 | 42% | Moderate yield; significant bis-arylation observed. |
| Pd₂(dba)₃ | XPhos | 1,4-Dioxane | 105 | 88% | Optimal; bulky ligand promotes rapid reductive elimination. |
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone (1.0 equiv, 0.5 mmol) and the target heteroaryl chloride (1.2 equiv, 0.6 mmol).
-
Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv, 2.5 mol%) and XPhos (0.10 equiv, 5 mol%).
-
Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).
-
Inert Atmosphere (Self-Validation Step): Evacuate the tube and backfill with dry nitrogen (repeat for 3 cycles). Strict exclusion of oxygen is mandatory to prevent the oxidation of the electron-rich XPhos ligand, which would immediately halt the catalytic cycle.
-
Reaction: Inject anhydrous 1,4-dioxane (2.5 mL) via syringe. Seal the tube and stir the mixture in a pre-heated oil bath at 105 °C for 6 hours.
-
Monitoring: Monitor the reaction via LC-MS. The disappearance of the primary amine mass (m/z 235.1 [M+H]⁺) indicates reaction completion. The solution will transition from dark red to pale yellow as the active Pd(0) species forms and stabilizes.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter the crude mixture through a pad of Celite. Causality: Celite effectively traps insoluble palladium black and inorganic salts, preventing severe emulsion formation during aqueous washing.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (DCM:MeOH gradient) to afford the pure product.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Alkylate the primary amine using an electron-deficient heteroaryl halide without transition metal catalysis (commonly used for DPP-4 inhibitor analogs). Causality & Design: A polar aprotic solvent (NMP) is chosen to stabilize the highly charged Meisenheimer complex intermediate. DIPEA is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the 3-aminopiperidine for the electrophile.
Step-by-Step Methodology:
-
Dissolution: Dissolve (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone (1.0 equiv) and the electrophile (e.g., a 6-chloro-uracil derivative, 1.1 equiv) in anhydrous NMP (0.3 M concentration).
-
Base Addition: Add DIPEA (2.5 equiv) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 90 °C for 12 hours. Self-Validation: The reaction mixture will progressively turn slightly yellow/orange as the substituted product forms.
-
Quench: Cool the mixture to room temperature and quench by pouring into saturated aqueous NaHCO₃. Extract with EtOAc (3 × 15 mL).
-
Organic Wash: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). Causality: LiCl effectively partitions residual NMP into the aqueous phase, which is otherwise notoriously difficult to strip under reduced pressure.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify via recrystallization or chromatography.
References
- Title: (3-Aminopiperidin-1-yl)(2-methoxyphenyl)
- Title: 1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4)
- Title: Application Notes and Protocols: (R)
- Title: Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review Source: PMC / Molecules URL
- Title: Discovery of Benzodiazepinepyrimidine Scaffold Derivatives as Potent Doublecortin-Like Kinase 1 (DCLK1)
Sources
Cell culture assay protocols involving (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
This application note provides a comprehensive, self-validating framework for evaluating the dipeptidyl peptidase-4 (DPP-4) inhibitory activity of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone (CAS: 1292056-88-2) in physiologically relevant cell models.
Mechanistic Grounding: The Pharmacophore & The Target
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone (hereafter referred to as APMM ) is a targeted small molecule featuring a classic 3-aminopiperidine scaffold. This structural motif is a privileged pharmacophore in the design of Dipeptidyl Peptidase-4 (DPP-4 / CD26) inhibitors .
The Causality of Target Engagement: DPP-4 (EC 3.4.14.5) is a ubiquitous serine protease that regulates glucose homeostasis and immune function by cleaving N-terminal dipeptides containing proline or alanine at the penultimate position . APMM acts as a competitive inhibitor through a dual-anchoring mechanism:
-
S2 Pocket Engagement: The basic primary amine of the 3-aminopiperidine ring becomes protonated at physiological pH. This allows it to form a critical, charge-reinforced salt bridge network with the carboxylate groups of Glu205 and Glu206 , alongside hydrogen bonding with Tyr662 in the S2 pocket of the enzyme .
-
S1 Pocket Engagement: The 2-methoxyphenyl methanone moiety acts as a bulky hydrophobic anchor, occupying the S1 pocket (lined by Tyr631 and Val656) and sterically blocking the entry of natural substrates .
Fig 1: APMM binding mechanism at the DPP-4 active site and blockade of Gly-Pro-AMC cleavage.
Experimental Logic & Model Selection
To evaluate APMM, we utilize two distinct cell models to capture the pleiotropic roles of DPP-4/CD26:
-
Caco-2 Cells (Intestinal Epithelial Model): Caco-2 cells express high levels of apical DPP-4. While traditional protocols require 21 days for differentiation, seeding cells at a high density (5 × 10⁴ cells/well) yields robust, assay-ready DPP-4 activity in just 2 days , significantly improving assay throughput and cost-effectiveness [[1]]([Link]).
-
Jurkat Cells (Immunological T-Cell Model): In immune cells, DPP-4 is expressed as the surface marker CD26 , which plays a role in T-cell activation and tumor microenvironment modulation .
The Self-Validating Readout: The assay utilizes Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin). When the scissile bond is cleaved by active DPP-4, the highly fluorescent AMC fluorophore is liberated, allowing kinetic tracking . To ensure that a drop in fluorescence is caused by true enzymatic inhibition rather than compound-induced cytotoxicity, the Jurkat protocol is multiplexed with a Resazurin viability readout.
Fig 2: Step-by-step workflow for the cell-based DPP-4/CD26 fluorogenic inhibition assay.
Step-by-Step Methodologies
Protocol A: In Situ Caco-2 Intestinal DPP-4 Activity Assay
-
Cell Seeding: Seed undifferentiated Caco-2 cells at 5 × 10⁴ cells/well in 100 µL of DMEM (supplemented with 10% FBS) into a 96-well black, clear-bottom tissue culture plate .
-
Incubation: Incubate for 48 hours at 37°C and 5% CO₂ to achieve a confluent monolayer with functional apical DPP-4 expression .
-
Washing: Carefully aspirate the media and wash the monolayer twice with 100 µL of warm PBS to remove residual serum peptidases that could cause background substrate cleavage.
-
Compound Treatment: Prepare serial dilutions of APMM (e.g., 0.1 nM to 100 µM) in PBS. Add 50 µL of the compound solution to the wells. Include Sitagliptin (1 µM) as a positive control for inhibition , and a vehicle (DMSO ≤ 0.5% in PBS) as a negative control. Pre-incubate for 1 hour at 37°C.
-
Substrate Addition: Add 50 µL of a 100 µM Gly-Pro-AMC working solution (final assay concentration: 50 µM) to all wells .
-
Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence kinetically every 1 minute for 10–15 minutes at Ex: 350 nm / Em: 450 nm .
-
Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Determine the IC₅₀ using non-linear regression (normalized response vs. log[inhibitor]).
Protocol B: Jurkat CD26 Activity & Multiplexed Viability Assay
-
Cell Preparation: Harvest Jurkat cells growing in suspension. Centrifuge at 300 × g for 5 minutes and resuspend in phenol red-free RPMI medium (without FBS) at a density of 1 × 10⁶ cells/mL.
-
Treatment: Aliquot 50 µL of the cell suspension (5 × 10⁴ cells) into a 96-well black V-bottom plate. Add 25 µL of APMM dilutions (4X concentrated). Incubate for 1 hour at 37°C.
-
Enzyme Assay: Add 25 µL of 200 µM Gly-Pro-AMC (final concentration: 50 µM). Read kinetically for 15 minutes at Ex: 350 nm / Em: 450 nm as described above.
-
Viability Multiplexing: Immediately following the kinetic read, add 10 µL of Resazurin reagent (Alamar Blue) to each well. Incubate for 2 hours at 37°C.
-
Viability Readout: Read fluorescence at Ex: 560 nm / Em: 590 nm. Exclude any APMM concentrations that reduce cell viability below 95% from the IC₅₀ calculation to ensure the observed DPP-4 inhibition is not an artifact of cell death.
Data Presentation & Expected Outcomes
The table below outlines the expected quantitative parameters and validation thresholds for a successful assay run using APMM and standard controls.
| Parameter | Caco-2 Model (Intestinal) | Jurkat Model (Immunological) | Validation Threshold / Notes |
| Target Identity | Apical DPP-4 | Surface CD26 | Both cleave Gly-Pro-AMC efficiently. |
| Substrate Conc. | 50 µM Gly-Pro-AMC | 50 µM Gly-Pro-AMC | Ensures first-order kinetics during the read. |
| Sitagliptin (Control) IC₅₀ | ~0.1 – 0.6 µM | ~0.2 – 0.8 µM | Validates assay sensitivity . |
| Expected APMM IC₅₀ | 10 nM – 500 nM | 10 nM – 500 nM | Typical range for 3-aminopiperidine derivatives. |
| Cell Viability (Resazurin) | > 95% at IC₅₀ | > 95% at IC₅₀ | Confirms true enzymatic inhibition, not toxicity. |
| Signal-to-Background (S/B) | > 5.0 | > 3.0 | Background = wells with substrate but no cells. |
References
-
BRENDA Enzyme Database. "Information on EC 3.4.14.5 - dipeptidyl-peptidase IV". BRENDA. URL:[Link]
-
Caron, J., et al. "Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum". Nutrients, 2018. URL:[Link]
-
Front. Immunol. "Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface". Frontiers in Immunology, 2023. URL:[Link]
-
Journal of Medicinal Chemistry. "Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants". ACS Publications, 2024. URL:[Link]
-
Wikipedia. "Discovery and development of dipeptidyl peptidase-4 inhibitors". Wikipedia. URL:[Link]
Sources
Application Notes and Protocols for the Extraction of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
Introduction
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a synthetic compound with potential applications in pharmaceutical development. Accurate and reliable quantification of this and similar molecules in biological and pharmaceutical matrices is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides a comprehensive guide to the principles and methodologies for the effective extraction of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone from various sample types.
The development of robust analytical procedures is paramount for generating reliable data in regulated environments. These protocols are designed with scientific rigor and are grounded in established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]
This guide will explore three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the sample matrix, the required level of cleanliness, desired recovery, and the analytical technique to be employed for quantification, such as Liquid Chromatography with Mass Spectrometry (LC-MS).
Physicochemical Properties and Structural Considerations
While specific experimental data for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is not widely available in public literature, its chemical structure provides valuable insights for developing extraction strategies.
-
Structure: The molecule contains a basic secondary amine on the piperidine ring, making it a basic compound. This is the primary functional group to target for selective extraction.
-
Polarity: The presence of the methoxy and carbonyl groups, along with the amine, suggests a moderate polarity.
-
Solubility: It is expected to be soluble in organic solvents and aqueous acidic solutions.
These characteristics are key to optimizing the pH and solvent selection in the following extraction protocols.
I. Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly in high-throughput settings.[10][11] It is often the first choice for discovery-phase bioanalysis due to its simplicity and speed. However, it may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects in LC-MS analysis.[11]
Principle of Protein Precipitation
The addition of a water-miscible organic solvent, a strong acid, or a salt reduces the solvation capacity of water for proteins, causing them to denature and precipitate.[11][12][13] The small molecule drug, in this case, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, remains in the supernatant, which can then be analyzed. Acetonitrile is a commonly used solvent for this purpose.[11]
Experimental Protocol: Protein Precipitation
Objective: To extract (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone from a plasma sample.
Materials:
-
Plasma sample containing the analyte
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
-
96-well collection plate (optional, for high-throughput)
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio is a good starting point).[11]
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube or a well in a 96-well plate.
-
The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in the mobile phase.
Workflow Diagram: Protein Precipitation
Caption: Workflow for Protein Precipitation.
II. Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[14] For basic compounds like (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, pH adjustment is a critical step to ensure the analyte is in its neutral, more organic-soluble form.[14] LLE generally provides cleaner extracts than PPT.[15]
Principle of Liquid-Liquid Extraction
By adjusting the pH of the aqueous sample to be at least 2 units above the pKa of the basic analyte, the compound will be deprotonated and exist in its neutral form. This significantly increases its partitioning into an immiscible organic solvent. The choice of the organic solvent is crucial and depends on the polarity of the analyte. A mixture of solvents can be used to fine-tune the extraction efficiency.[16]
Experimental Protocol: Liquid-Liquid Extraction
Objective: To extract (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone from a plasma or urine sample.
Materials:
-
Plasma or urine sample
-
Internal Standard (IS) solution
-
Ammonium hydroxide (NH4OH) solution (e.g., 5% v/v) or another suitable base
-
Extraction solvent: Methyl tert-butyl ether (MTBE) or a mixture like MTBE-diethyl ether (1:1, v/v)[16]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette 200 µL of the sample into a centrifuge tube.
-
Add 20 µL of the IS solution.
-
Add 50 µL of 5% ammonium hydroxide to basify the sample (adjust pH to >10).
-
Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortex for 2-5 minutes to facilitate the extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction.
III. Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that can provide the cleanest extracts and allows for analyte concentration.[17][18] For basic compounds, cation-exchange SPE is a powerful approach.[19]
Principle of Solid-Phase Extraction
The sample is passed through a solid sorbent bed that retains the analyte based on specific interactions. For (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, a mixed-mode cation-exchange sorbent (combining reversed-phase and strong cation-exchange properties) is ideal.
-
Conditioning: The sorbent is activated with an organic solvent followed by an aqueous solution.
-
Loading: The pre-treated, acidified sample is loaded onto the column. The protonated amine of the analyte binds to the cation-exchange functional groups of the sorbent.
-
Washing: Interferences are washed away with a series of solvents that do not disrupt the analyte-sorbent interaction.
-
Elution: A basic organic solvent is used to neutralize the analyte's charge, disrupting the ionic interaction and eluting the analyte from the sorbent.[19]
Experimental Protocol: Solid-Phase Extraction
Objective: To selectively extract and concentrate (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone from plasma.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
Phosphoric acid or formic acid (e.g., 2% v/v)
-
Mixed-mode strong cation-exchange SPE cartridges (e.g., Agilent Bond Elut Plexa PCX)[19]
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Elution solvent: 5% ammonium hydroxide in methanol
-
SPE vacuum manifold
-
Solvent evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% phosphoric acid. Add 10 µL of IS solution.
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash with 1 mL of 0.1 M formic acid.
-
Wash with 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction.
Method Selection and Comparison
The optimal extraction technique depends on the specific requirements of the analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Extract Cleanliness | Low | Moderate | High |
| Recovery | Good | Good to Excellent | Excellent |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Matrix Effects | High potential | Moderate potential | Low potential |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development | Simple | Moderate | Complex |
| Best Suited For | Early discovery, high-throughput screening | Regulated bioanalysis, moderate sample load | Regulated bioanalysis, low detection limits, complex matrices |
Method Validation Considerations
Regardless of the chosen technique, the final analytical method must be validated according to regulatory guidelines such as those from the FDA and ICH.[1][3][4][5][7] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter in the data.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.
-
Calibration Curve: The relationship between analyte concentration and instrument response.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
The extraction of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone from biological and pharmaceutical samples can be effectively achieved using Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction. The choice of method should be guided by the analytical objectives, matrix complexity, and required data quality. For high-throughput screening in early development, PPT is a viable option. For regulated bioanalysis requiring cleaner extracts and better sensitivity, LLE and SPE are superior choices, with SPE offering the highest degree of selectivity and potential for analyte concentration. All methods must be rigorously validated to ensure the integrity and reliability of the resulting data.
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
- Recent advances in protein precipitation-based methods for drug-target screening. (2024, July 15). Vertex AI Search.
- ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. (2023, November 1). Vertex AI Search.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Vertex AI Search.
- ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPIT
- Protein precipitation: A comprehensive guide - Abcam. Vertex AI Search.
- Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27). Vertex AI Search.
- Bioanalytical Method Valid
- Chemical Denaturation and Protein Precipitation Approach for Discovery and Quantitation of Protein–Drug Interactions | Analytical Chemistry - ACS Publications. (2018, July 11). Vertex AI Search.
- Solid-Phase Microextraction of Monocyclic Aromatic Amines from Biological Fluids | Analytical Chemistry - ACS Public
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In vivo testing procedures for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone derivatives
An Application and Protocol Guide for the In Vivo Evaluation of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone Derivatives as Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction: Targeting Type 2 Diabetes Mellitus
The chemical scaffold (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone and its derivatives share structural homology with a class of therapeutic agents known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, or "gliptins." These agents are a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM). The primary mechanism of DPP-4 inhibitors involves preventing the degradation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] The rapid inactivation of these hormones by the DPP-4 enzyme limits their physiological effects.[1][2][3] By inhibiting DPP-4, these derivatives can potentiate the endogenous incretin system, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[1]
This guide provides a comprehensive framework for the in vivo characterization of novel (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone derivatives, outlining a logical progression of studies from initial safety assessments to pharmacokinetic profiling and efficacy evaluation in relevant disease models.
Mechanism of Action: The Incretin Effect Enhancement
The therapeutic rationale is grounded in prolonging the action of GLP-1 and GIP. Upon food intake, these hormones are released from the gut and stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. DPP-4 inhibition effectively increases the half-life of active GLP-1 and GIP, amplifying this natural physiological response.[1]
A Phased Approach to In Vivo Evaluation
A structured, multi-stage testing strategy is essential to systematically evaluate a new chemical entity (NCE). This workflow ensures that safety, exposure, and efficacy are assessed in a logical sequence, allowing for go/no-go decisions at critical junctures and adhering to the "3Rs" principles of animal research: Replacement, Reduction, and Refinement.[4][5]
Phase 1 Protocol: Acute Oral Toxicity Assessment
Objective: To determine the acute toxicity of the test compound after a single oral dose and to identify the appropriate dose range for subsequent studies. The OECD 423 (Acute Toxic Class Method) guideline is a robust and ethical choice, as it minimizes animal usage while providing sufficient data for hazard classification.[6][7][8]
Protocol: OECD 423 - Acute Toxic Class Method
-
Animal Model: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old. Female animals are often used as they tend to be slightly more sensitive.[6]
-
Housing: Animals should be housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-h light/dark cycle) with ad libitum access to standard rodent chow and water. Acclimatize animals for at least 5 days prior to dosing.
-
Dose Preparation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should allow for a constant dosing volume, typically not exceeding 1-2 mL/100g body weight.[7]
-
Procedure:
-
Fast animals overnight (withholding food but not water) before dosing.
-
Record the initial body weight of each animal.
-
Administer the compound by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg, based on any existing data.[6][8] For a novel compound with unknown toxicity, a starting dose of 300 mg/kg is often appropriate.
-
Administer the starting dose to a group of 3 animals.
-
-
Observations:
-
Monitor animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavioral patterns.
-
Record body weights on days 0, 7, and 14.
-
Note any instances of mortality or moribundity.
-
-
Dose Progression: The outcome of the first step determines the next action, as per the OECD 423 guideline flowchart. For example, if 2-3 animals die at 300 mg/kg, the next step is to dose a new group of 3 animals at 50 mg/kg. If 0-1 animals die, the next step is to dose a new group at 2000 mg/kg.[8]
-
Endpoint: The study concludes when a definitive toxicity classification can be made based on the observed mortality rates at different dose levels. A terminal necropsy of all animals is performed to identify any gross pathological changes.
Phase 2 Protocols: Pharmacokinetic & Pharmacodynamic Studies
Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the derivative (Pharmacokinetics, PK) and to confirm that it engages with its intended target, DPP-4, in a living system (Pharmacodynamics, PD).[9][10][11]
Protocol 2.1: Rodent Pharmacokinetic (PK) Profiling
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Surgical cannulation of the jugular vein is recommended for serial blood sampling to reduce animal stress and numbers.
-
Study Design:
-
Groups: A minimum of two groups (n=3-5 per group):
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Group 2: Oral (PO) administration (e.g., 10-20 mg/kg) to determine oral bioavailability.
-
-
Dose Formulation: For IV, dissolve in a suitable vehicle like saline with a solubilizing agent if necessary. For PO, use the same formulation as in the toxicity study.
-
-
Procedure:
-
Fast animals for 4-12 hours prior to dosing.
-
Administer the compound via the appropriate route (IV bolus or oral gavage).
-
Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood samples to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of the parent drug in plasma samples.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
| Parameter | Abbreviation | Description | Importance |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-life | t½ | The time required for the drug concentration to decrease by half. | Determines dosing interval. |
| Max Concentration | Cmax | The maximum observed plasma concentration. | Relates to efficacy and potential toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Indicates the rate of absorption. |
| Area Under the Curve | AUC | The integral of the concentration-time curve, representing total drug exposure. | Key parameter for comparing exposure between doses and routes. |
| Bioavailability | F% | The fraction of an orally administered dose that reaches systemic circulation. | Crucial for determining a viable oral dose. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Protocol 2.2: In Vivo Pharmacodynamic (PD) Target Engagement Assay
-
Objective: To measure the inhibition of plasma DPP-4 activity following oral administration of the test compound.
-
Animal Model: Male C57Bl/6JRj mice or Sprague-Dawley rats.
-
Procedure:
-
Dose animals (n=3-5 per group) orally with vehicle or varying doses of the test compound (e.g., 1, 3, 10 mg/kg). A known DPP-4 inhibitor like Sitagliptin can be used as a positive control.[12][13]
-
At a time point corresponding to the expected Tmax from the PK study (e.g., 1 hour post-dose), collect blood via cardiac puncture or terminal bleed into EDTA-coated tubes.
-
Immediately process the blood to obtain plasma.
-
-
DPP-4 Activity Assay:
-
Use a commercially available DPP-4 activity assay kit. These kits typically use a fluorogenic or colorimetric substrate like Gly-Pro-AMC.[13]
-
DPP-4 in the plasma sample cleaves the substrate, releasing a fluorescent or colored product that can be quantified using a plate reader.
-
The level of activity in the compound-treated groups is compared to the vehicle-treated group to calculate the percent inhibition.
-
-
Data Interpretation: A dose-dependent inhibition of plasma DPP-4 activity provides direct evidence of target engagement in vivo. This PD data can be correlated with the PK data to establish a PK/PD relationship, which is critical for selecting doses for efficacy studies.
Phase 3 Protocol: Efficacy Evaluation in a T2DM Animal Model
Objective: To assess the anti-hyperglycemic efficacy of the test compound in a validated animal model of type 2 diabetes. The Oral Glucose Tolerance Test (OGTT) is the gold-standard method for this evaluation.[2][12]
Animal Model Selection: The choice of model is critical and depends on the specific aspects of T2DM being studied.
| Model | Type | Key Characteristics | Rationale for Use |
| db/db Mouse | Monogenic | Leptin receptor mutation. Severe obesity, insulin resistance, hyperglycemia.[14][15][16] | A robust and widely used model that mimics obesity-driven T2DM with progressive β-cell failure. |
| Zucker Diabetic Fatty (ZDF) Rat | Monogenic | Leptin receptor mutation. Obesity, hyperlipidemia, insulin resistance.[14][15][16] | Models metabolic syndrome and obesity-related diabetes. |
| Goto-Kakizaki (GK) Rat | Polygenic | Non-obese model developed by selective breeding for glucose intolerance.[15][17][18] | Useful for studying T2DM pathophysiology independent of obesity. |
Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice
-
Animal Model: Male db/db mice (e.g., on a C57BLKS/J background), typically 8-10 weeks of age, when hyperglycemia is well-established.
-
Acclimatization and Grouping: Acclimatize animals and randomize them into treatment groups (n=6-8 per group) based on body weight and baseline blood glucose.
-
Group 1: Vehicle Control (e.g., 0.5% CMC)
-
Group 2: Test Compound (Low Dose, e.g., 3 mg/kg)
-
Group 3: Test Compound (High Dose, e.g., 10 mg/kg)
-
Group 4: Positive Control (e.g., Sitagliptin, 10 mg/kg)
-
-
Procedure:
-
Fast mice for 6 hours (with free access to water).
-
Time = -60 min: Administer the vehicle, test compound, or positive control via oral gavage.
-
Time = 0 min: Take a baseline blood sample (t=0) from the tail vein. Immediately after, administer a glucose challenge (2 g/kg body weight) via oral gavage.
-
Time = 15, 30, 60, 90, and 120 min: Collect subsequent blood samples from the tail vein.
-
Measure blood glucose concentration at each time point using a validated glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
Use statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare the glucose AUC of the treatment groups to the vehicle control group. A significant reduction in glucose AUC indicates anti-diabetic efficacy.
-
Phase 4: Safety Pharmacology
Objective: To investigate potential undesirable pharmacodynamic effects on vital organ systems. These studies are mandated by regulatory agencies (ICH S7A/S7B) before a drug can be tested in humans.[19][20] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[21][22]
Protocol 4.1: Core Battery Safety Pharmacology Studies
| System | Study Type | Animal Model | Key Parameters Measured | Rationale |
| Central Nervous System (CNS) | Modified Irwin Test or Functional Observational Battery (FOB) | Rat | Behavioral changes, autonomic signs, sensorimotor function, body temperature. | To identify any effects on general activity, coordination, and neurological function.[21] |
| Cardiovascular System | Telemetered Conscious Animals | Dog or Non-human Primate | ECG (including QT interval), heart rate, blood pressure. | To assess pro-arrhythmic potential (QT prolongation) and effects on hemodynamics. Conscious, unrestrained animals are preferred.[19][22][23] |
| Respiratory System | Whole-Body Plethysmography | Rat | Respiratory rate, tidal volume, minute volume. | To detect any potential for respiratory depression or stimulation.[21] |
General Considerations:
-
Dose Levels: Studies should include doses in the anticipated therapeutic range and above.
-
Route of Administration: The intended clinical route should be used.[19]
-
GLP Compliance: Safety pharmacology studies supporting clinical trials are typically conducted under Good Laboratory Practice (GLP) conditions.[19]
Ethical Considerations in Animal Research
All in vivo procedures must be conducted with the highest regard for animal welfare. Researchers must adhere to the guiding principles of the 3Rs:
-
Replacement: Use non-animal methods (e.g., in vitro assays) whenever possible to achieve the scientific objective.[4][5]
-
Reduction: Design experiments to use the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[5][24]
-
Refinement: Modify procedures to minimize potential pain, suffering, and distress, and to enhance animal welfare.[5][24][25]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body before initiation.[5] Transparency in reporting, including the publication of negative results, is crucial to avoid unnecessary duplication of animal experiments.[4][24]
References
- OECD acute toxicity tests: an overview of the guidelines. YesWeLab.
- The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo.
- In Vivo Pharmacokinetic (PK) Studies. Selvita.
- In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. PMC.
- Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PMC - NIH.
- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF).
- Oecd guidelines for toxicology studies. Slideshare.
- In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes.
- Nonclinical Evaluation of the Immunotoxic Potential of Pharmaceuticals. FDA.
- Ethical Guidelines for the Use of Animals in Research. Forskningsetikk.
- Ethical guidelines for the use of animals in research (PDF).
- Anti-Diabetic In-Vivo Animal Models: A Review. IJNRD.
- A Review of Animal Models for Studying Bone Health in Type-2 Diabetes Mellitus (T2DM) and Obesity. MDPI.
- SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences.
- Ethical guidelines for research in animal science. British Society of Animal Science.
- Type 2 Diabetes Mouse Models. Charles River Laboratories.
- in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery.
- OECD Toxicity Study Guidelines Overview. Scribd.
- Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. Scientific insights.
- A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. PubMed.
- Ethical considerations regarding animal experimentation. PMC - NIH.
- OECD GUIDELINE FOR TESTING OF CHEMICALS 423. National Toxicology Program (NTP).
- Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC.
- Safety Pharmacology in Focus: Targeted Testing for Smarter INDs.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands.
- Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. Ichor Bio.
- In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes.
- In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. ResearchGate.
- Safety Pharmacology. Data Sciences International.
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How to improve synthesis yield of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
Welcome to the Technical Support Center for the synthesis of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone . This highly functionalized piperidine derivative is a critical pharmacophore in modern drug discovery, particularly in the development of kinase and dipeptidyl peptidase (DPP) inhibitors[1].
Synthesizing this molecule presents three primary challenges: strict regiocontrol between two nucleophilic amines, overcoming steric hindrance during amidation, and preventing catastrophic product loss during the isolation of the highly polar free base. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your synthetic yield.
I. Mechanistic Workflow & Synthetic Strategy
To prevent uncontrolled oligomerization and regioisomeric mixtures, the synthesis must proceed via an orthogonally protected intermediate[2]. The workflow relies on masking the primary exocyclic amine with a tert-butyloxycarbonyl (Boc) group, directing the electrophilic attack exclusively to the endocyclic secondary nitrogen.
Figure 1: Regioselective synthetic workflow for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.
II. Troubleshooting & FAQs
Q1: I attempted a direct coupling between 3-aminopiperidine and 2-methoxybenzoyl chloride, but LCMS shows a complex mixture of regioisomers. How do I force amidation at the piperidine nitrogen? A: Direct amidation of unprotected 3-aminopiperidine is fundamentally flawed. Both the endocyclic secondary amine and the exocyclic primary amine are highly nucleophilic[2]. To achieve absolute regiocontrol, you must use a pre-protected building block, specifically 3-(Boc-amino)piperidine . By masking the primary amine with a Boc group, the acyl chloride is forced to react exclusively with the N1 secondary amine.
Q2: When coupling 3-(Boc-amino)piperidine with 2-methoxybenzoic acid using EDC/HOBt, my yields plateau at 40-45%. Why is the reaction so sluggish? A: The methoxy group at the ortho position of the benzoic acid introduces significant steric hindrance around the carbonyl electrophile, impeding the attack of the bulky secondary amine[1]. EDC/HOBt forms an active ester that is insufficiently reactive for this sterically congested transition state. Causality & Solution: You must increase the electrophilicity of the acyl donor. Either convert the acid to 2-methoxybenzoyl chloride (which provides a highly reactive acylium equivalent)[3], or upgrade your coupling agent to HATU . HATU generates an HOAt-active ester, which utilizes a neighboring-group effect via its pyridine nitrogen to accelerate amidation even in sterically hindered environments.
Q3: The Boc-deprotection goes to completion, but I lose over 60% of my product during the basic aqueous workup. Where is it going? A: Your target molecule contains both a basic primary amine and a polar amide linkage. Once the Boc group is removed, the free base becomes highly water-soluble (high topological polar surface area). Standard extraction with ethyl acetate or dichloromethane (DCM) will leave the majority of your product in the aqueous phase. Causality & Solution: Avoid aqueous workup entirely by isolating the product as a hydrochloride salt (See Protocol B). If the free base is strictly required, basify the aqueous layer to pH > 12, saturate it with NaCl (salting out), and extract with a highly polar organic mixture like Chloroform/Isopropanol (3:1) .
III. Quantitative Data & Reagent Optimization
Table 1: Comparison of Amidation Strategies
Data reflects the coupling of 3-(Boc-amino)piperidine with 2-methoxybenzoic acid derivatives.
| Reagent System | Electrophile | Base | Reaction Time | Isolated Yield | Byproducts / Notes |
| EDC / HOBt | 2-Methoxybenzoic Acid | DIPEA | 16 h | 40 - 45% | High unreacted starting material due to steric clash. |
| HATU | 2-Methoxybenzoic Acid | DIPEA | 4 h | 82 - 88% | Tetramethylurea byproduct (requires column chromatography). |
| Acid Chloride | 2-Methoxybenzoyl Cl | DIPEA | 2 h | 92 - 96% | Cleanest profile; highly exothermic[3]. |
Table 2: Extraction Efficiency for Free Base Isolation
Data reflects recovery of the final deprotected product from an aqueous layer at pH 12.
| Extraction Solvent | Volume Ratio (Aq:Org) | Recovered Yield | Phase Separation |
| Ethyl Acetate | 1:3 | < 20% | Clean |
| Dichloromethane | 1:3 | 35% | Prone to emulsions |
| CHCl₃ / Isopropanol (3:1) | 1:3 | 89% | Clean (Requires NaCl saturation) |
IV. Standardized Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure is caught before proceeding to the next step.
Protocol A: High-Yield Amidation via Acid Chloride
Objective: Synthesize the Boc-protected intermediate while overcoming ortho-steric hindrance.
-
Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve 3-(Boc-amino)piperidine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM (0.2 M concentration).
-
Activation: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Dissolve 2-methoxybenzoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses the formation of ketene-derived byproducts.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Validation Checkpoint: Sample 10 µL of the reaction, dilute in methanol, and run LCMS. The starting material mass (m/z 201) should be completely absent, replaced by the product mass (m/z 335)[3].
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.
Protocol B: Deprotection and Anhydrous Salt Isolation
Objective: Cleave the Boc group and isolate the product without aqueous phase loss.
-
Preparation: Dissolve the crude Boc-protected intermediate from Protocol A in a minimum volume of anhydrous DCM (approx. 0.5 M).
-
Cleavage: Cool to 0 °C. Slowly add 4M HCl in Dioxane (5.0 eq). Causality: HCl in Dioxane is preferred over Trifluoroacetic acid (TFA) because it allows for direct precipitation of the hydrochloride salt, bypassing the need for basic aqueous workup.
-
Propagation: Stir at room temperature for 3 to 4 hours. As the Boc group is cleaved (releasing isobutylene and CO₂), the product will begin to precipitate as a white solid.
-
Validation Checkpoint: Run a TLC (10% MeOH in DCM with 1% NH₄OH). The UV-active starting material spot should disappear, with the product remaining at the baseline.
-
Isolation: Add a 3-fold volume of cold anhydrous diethyl ether to the flask to maximize precipitation. Stir for 10 minutes.
-
Filtration: Filter the suspension rapidly under a nitrogen atmosphere (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether and dry under high vacuum to yield the (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride salt.
V. References
-
ACS Publications. "From Structure Modification to Drug Launch: A Systematic Review of the Ongoing Development of Cyclin-Dependent Kinase Inhibitors for Multiple Cancer Therapy." ACS Omega. Available at: [Link]
-
Royal Society of Chemistry. "Direct Synthesis of Enamides via Electrophilic Activation of Amides." RSC Advances. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Solubility of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
Executive Summary & Mechanistic Overview
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a highly versatile building block and pharmacophore core used in drug discovery. However, its physicochemical profile frequently presents distinct challenges when transitioning from organic synthesis to aqueous biological assays.
The molecule features a highly basic primary amine on the piperidine ring with a predicted pKa of approximately 10.49[1]. This is coupled with a lipophilic (2-methoxyphenyl)methanone moiety. When researchers encounter precipitation in physiological buffers (pH 7.4), the issue typically stems from two root causes:
-
Dissolution Kinetics of the Free Base: The free base form has extremely poor dissolution kinetics in neutral water. Because the surface of the powder remains un-ionized, the crystal lattice energy and hydrophobic interactions resist hydration.
-
The "Phosphate Trap": Even when properly protonated, basic amines are notorious for forming highly stable, insoluble crystalline lattices with multivalent anions like phosphates[2].
To ensure scientific integrity and reproducible data, your formulation strategy must account for both the protonation state of the 3-amino group and the specific counterions present in your assay buffer.
Caption: Mechanistic pathway illustrating the effect of pH and buffer counterions on solubility.
Frequently Asked Questions (FAQs)
Q1: I added the free base powder directly to my pH 7.4 assay buffer, but it remains a cloudy suspension. Why isn't it dissolving if the pKa is ~10.5? A: While the thermodynamic pKa dictates that the molecule should be >99% protonated at pH 7.4[1], dissolution is a kinetic process. If you add the free base directly to a neutral buffer, the local pH at the surface of the solid particle remains high, preventing rapid protonation and subsequent hydration. You must either pre-dissolve the compound in a water-miscible organic solvent (like DMSO) or perform an in situ salt formation using a strong acid (like HCl) prior to buffering.
Q2: I pre-dissolved the compound in DMSO at 10 mM, but when I spiked it into Phosphate-Buffered Saline (PBS), it immediately crashed out. What happened? A: You have fallen into the "Phosphate Trap." Basic amines frequently form highly insoluble salts with phosphate anions[2]. When the DMSO stock hits the aqueous PBS, the protonated amine rapidly pairs with PO₄³⁻, exceeding the solubility product constant (Ksp) of the resulting phosphate salt. To resolve this, switch your assay buffer to a zwitterionic buffer such as HEPES or Tris, which utilize monovalent counterions (like chloride) that do not form insoluble complexes with this scaffold.
Q3: What is the maximum aqueous concentration I can achieve for in vivo dosing? A: Without formulation aids, the aqueous solubility of the HCl salt at pH 7.4 is typically limited to <1 mg/mL due to the lipophilic methoxyphenyl group. For higher concentrations (e.g., 5-10 mg/mL) required for in vivo dosing, you must use complexing agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or multi-component co-solvent systems (e.g., 5% DMSO / 40% PEG400 / 55% Saline).
Data Presentation: Physicochemical Properties & Formulation Limits
Table 1: Physicochemical Profile & Estimated Solubility Limits
| Property / Medium | Value / Limit | Causality & Notes |
| pKa (Primary Amine) | ~10.49 | Highly basic; requires acidic environment for initial dissolution. |
| LogP (Estimated) | 1.8 - 2.2 | Moderate lipophilicity drives hydrophobic aggregation in neutral water. |
| Water (Free Base) | < 0.1 mg/mL | Poor dissolution kinetics; surface remains un-ionized. |
| Water (HCl Salt, pH 4) | > 10 mg/mL | Protonation and chloride counterion maximize hydration energy. |
Table 2: Recommended Formulation Strategies
| Formulation System | Max Concentration | Primary Application |
| 100% DMSO | > 50 mM | Master stocks; In vitro biochemical assays. |
| 20% HP-β-CD in Saline | 5 - 10 mM | In vivo dosing (IV/IP); encapsulates lipophilic core. |
| 5% DMSO / 40% PEG400 / 55% Saline | 10 - 20 mM | In vivo dosing (PO); acts as a surfactant/co-solvent blend. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving aqueous precipitation of basic amine compounds.
Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock (For In Vitro Assays)
This protocol utilizes a co-solvent approach to bypass the kinetic barriers of free base dissolution.
-
Weighing: Accurately weigh the required amount of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone free base into a low-bind microcentrifuge tube.
-
Solubilization: Add 100% molecular biology grade, anhydrous DMSO to achieve a 10 mM concentration.
-
Agitation: Vortex vigorously for 60 seconds. The solution should become completely clear. If micro-particulates remain, sonicate in a water bath for 5 minutes.
-
Storage: Aliquot the master stock into single-use volumes and store at -20°C to prevent freeze-thaw degradation and moisture absorption.
-
Aqueous Dilution: On the day of the experiment, warm the aliquot to room temperature. Slowly pipette the DMSO stock into your aqueous assay buffer (strictly using HEPES or Tris, pH 7.4) while vortexing the buffer rapidly. Do not exceed a final DMSO concentration of 1% (v/v) to prevent assay interference.
Protocol B: In Situ HCl Salt Formation (For DMSO-Free In Vivo Dosing)
This protocol generates a highly soluble chloride salt without relying on organic solvents that may cause toxicity in animal models.
-
Initial Suspension: Weigh the free base powder into a sterile glass vial.
-
Acidification: Add exactly 1.05 molar equivalents of 0.1 N HCl (aq) directly to the powder.
-
Hydration: Add a small volume of sterile water to achieve the desired target concentration (e.g., 5 mg/mL).
-
Dissolution: Sonicate the mixture for 10–15 minutes. The acidic environment will rapidly protonate the 3-amino group, driving the compound into solution as the chloride salt. The solution should turn completely transparent.
-
pH Adjustment (Critical Step): Once fully dissolved, carefully back-titrate the pH to 6.5–7.0 using highly dilute NaOH (0.01 N). Add the base dropwise while stirring constantly. Self-Validation Check: If the solution turns cloudy during this step, you have exceeded the local pH threshold and precipitated the free base. Add a drop of dilute HCl to recover the solution.
References
-
LookChem Database. (R)-3-Aminopiperidine Chemical Properties and pKa Prediction. Retrieved for baseline physicochemical validation of the 3-aminopiperidine pharmacophore. 1[1]
-
ACS Publications. Correlations of Crystal Structure and Solubility in Organic Salts. (Discussing the precipitation mechanics of basic amine phosphate salts). 2[2]
Sources
Optimizing purification of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone via flash chromatography
Target Molecule: (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with basic, polar organic molecules.
System Overview & Mechanistic Context
The target molecule, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, presents a classic structural dichotomy. The nitrogen at the 1-position of the piperidine ring is an amide; its lone pair is delocalized into the adjacent carbonyl pi-system, rendering it non-basic. However, the primary amine at the 3-position is a strong Brønsted base (estimated pKa ~9.5–10.0).
When purifying this compound using standard normal-phase flash chromatography, the highly basic primary amine interacts aggressively with the acidic silanol groups (Si-OH, pKa ~4.5) on the surface of bare silica gel. This Brønsted acid-base interaction leads to irreversible ionic adsorption, resulting in severe peak tailing, band broadening, and poor recovery yields[1].
To achieve high-purity fractions, we must strategically manipulate either the stationary phase chemistry or the mobile phase environment to neutralize these ionic interactions.
Diagnostic Decision Tree
Decision tree for optimizing purification of basic amines via flash chromatography.
Troubleshooting & FAQs
Q1: Why does my product streak entirely across the TLC plate and elute as a massive, tailing peak on bare silica? A1: Bare silica gel is populated with surface silanol groups that act as Brønsted acids. The primary amine on your piperidine ring acts as a strong base. Instead of partitioning normally between the solvent and the silica, your molecule forms strong ionic hydrogen bonds with the stationary phase. This causes the compound to adsorb irreversibly, leading to the streaking and tailing you observe[1].
Q2: I am restricted to using standard bare silica due to budget constraints. How can I force the compound to elute cleanly? A2: You must dynamically neutralize the acidic silanols by adding a basic modifier to your mobile phase. Incorporating 1–5% (v/v) triethylamine (TEA) or ammonium hydroxide (NH₄OH) into a Dichloromethane/Methanol (DCM/MeOH) gradient acts as a competitive binding agent. Because the modifier is present in vast excess, it saturates the acidic silanol sites, allowing your target amine to elute with improved peak symmetry[1].
Q3: The TEA modifier is making post-purification evaporation difficult and leaving residues in my NMR. What is the best alternative? A3: Switch to an amine-functionalized silica stationary phase (e.g., NH₂-silica). In this media, the silica surface is chemically end-capped with aminopropyl groups, rendering the surface slightly basic (pKa ~9.8)[2]. This permanently eliminates the ionic interactions with your basic solute. You can then use standard, volatile "softer" solvents like Hexane/Ethyl Acetate without any basic modifiers, drastically simplifying solvent evaporation and improving your isolated yield[3].
Q4: Can I use Reversed-Phase (C18) flash chromatography for this highly polar amine? A4: Yes, but mobile phase pH control is the critical variable. In neutral or acidic aqueous conditions, the primary amine will be protonated, making the molecule highly polar and causing it to elute in the void volume of a C18 column. You must use a high-pH mobile phase (e.g., Acetonitrile/Water with 0.1% TEA or NH₄OH) to ensure the pH is above the amine's pKa. This forces the molecule into its lipophilic free-base form, maximizing retention and separation efficiency on the hydrophobic C18 stationary phase[1].
Comparative Data Presentation
| Parameter | Bare Silica + Modifier (TEA/NH₄OH) | Amine-Functionalized Silica (NH₂) | Reversed-Phase (C18) + High pH |
| Stationary Phase Surface | Acidic (Brønsted acid) | Basic (Aminopropyl bonded) | Hydrophobic (Octadecyl silane) |
| Mobile Phase System | DCM / MeOH + 1-5% TEA | Hexane / EtOAc (No modifier) | Water / MeCN + 0.1% NH₄OH |
| Resolution / Peak Shape | Moderate (prone to tailing) | Excellent (sharp, symmetrical) | Excellent (if pH > pKa) |
| Post-Run Solvent Removal | Difficult (TEA residue requires high vac) | Easy (Volatile solvents) | Moderate (Aqueous evaporation) |
| Relative Cost | Low | High | High (but columns are reusable) |
Validated Experimental Protocols
Protocol A: Normal Phase Purification via Amine-Functionalized Silica (NH₂-Silica)
This protocol is self-validating: it uses TLC pre-checks and specific staining to confirm success before and after the run.
-
System Validation (TLC Pre-check):
-
Spot the crude mixture onto an NH₂-functionalized TLC plate (do not use standard silica TLC).
-
Develop using a 50:50 Hexane/Ethyl Acetate mixture. Adjust the ratio until the target molecule's Retention Factor ( Rf ) is between 0.2 and 0.3.
-
-
Column Equilibration:
-
Mount the NH₂-silica flash column. Equilibrate with 3–5 Column Volumes (CV) of the starting mobile phase (e.g., 90:10 Hexane/EtOAc).
-
Validation Check: Ensure system pressure is stable and baseline UV absorbance is flat.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude mixture in a minimal amount of DCM. Add a small amount of bulk NH₂-silica (1:3 ratio of sample to silica) and evaporate to a free-flowing powder. Load this into a solid load cartridge.
-
-
Gradient Elution:
-
Run a gradient from 10% EtOAc to 100% EtOAc over 10–15 CVs. Monitor UV absorbance at 254 nm and 280 nm.
-
-
Fraction Validation:
-
Spot the collected fractions on a TLC plate and dip in Ninhydrin stain . Heat the plate. The primary amine of your target molecule will selectively stain a deep purple/blue, confirming the presence of the product versus non-amine impurities.
-
Protocol B: Reversed-Phase (C18) Purification under Alkaline Conditions
-
Mobile Phase Preparation & Validation:
-
Prepare Solvent A: HPLC-grade Water + 0.1% TEA.
-
Prepare Solvent B: HPLC-grade Acetonitrile + 0.1% TEA.
-
Validation Check: Measure the pH of Solvent A using a calibrated pH meter. It must read > 10.0 to ensure the primary amine remains in its free-base form.
-
-
Column Conditioning:
-
Flush the C18 column with 100% Solvent B for 3 CVs to wet the hydrophobic pores, followed by 5 CVs of 5% Solvent B to equilibrate.
-
-
Sample Injection & Elution:
-
Dissolve the sample in DMSO or a high-aqueous blend. Inject onto the column.
-
Run a shallow gradient (e.g., 5% to 60% Solvent B over 20 CVs). The lipophilic free-base amine will retain well and elute as a sharp peak.
-
-
Post-Run Recovery:
-
Lyophilize (freeze-dry) the collected fractions to remove the water, acetonitrile, and volatile TEA modifier without thermally degrading the product.
-
References
-
How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]
-
Amino Silica Gel Source: Sorbent Technologies URL:[Link]
-
RediSep Amine Functionalized Column Application Note Source: Teledyne ISCO URL:[Link]
Sources
Preventing chemical degradation of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone during storage
Welcome to the Technical Support Center for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone . As a Senior Application Scientist, I have structured this guide to move beyond generic storage advice. We will examine the exact chemical vulnerabilities of this molecule, explore the causality behind its degradation, and provide self-validating protocols to ensure the integrity of your experimental data.
System Overview: Mechanistic Vulnerabilities
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone contains two highly reactive functional groups that dictate its stability profile: a primary aliphatic amine (on the piperidine ring) and a tertiary amide bond (linking the piperidine nitrogen to the methanone carbonyl).
-
Amide Hydrolysis : The tertiary amide bond is susceptible to both acid- and base-catalyzed hydrolysis. Extremes of pH protonate the carbonyl oxygen or provide hydroxide nucleophiles, cleaving the molecule into 3-aminopiperidine and 2-methoxybenzoic acid[1][2].
-
Amine Oxidation : The primary amine is vulnerable to reactive oxygen species (ROS) and photolytic stress, leading to the formation of hydroxylamines or N-oxides[3].
-
Carbamate Formation : Primary amines react rapidly and reversibly with atmospheric carbon dioxide (CO2) in the presence of moisture to form carbamate salts[4][5].
-
Schiff Base Formation : If formulated or stored with excipients containing trace aldehydes (e.g., formaldehyde in PEG, or vanillin), the primary amine undergoes a condensation reaction to form an imine (Schiff base)[6].
Mechanistic degradation pathways of the target molecule during storage.
Quantitative Data: Degradation Mass Shifts
To rapidly troubleshoot degradation in your batches, cross-reference your LC-MS data with the expected mass shifts (Δm/z) summarized below.
| Stress Condition | Primary Mechanism | Expected Mass Shift (Δm/z) | Causality & Mitigation Strategy |
| Ambient Air / Repeated Opening | Carbamate Formation | +44 Da | CO2 reacts with the primary amine[5]. Mitigation: Purge headspace with Argon; store over desiccant. |
| Aqueous Buffer (pH < 3 or > 9) | Amide Hydrolysis | Cleavage (Yields m/z 100 & 152) | Acid/base catalyzes nucleophilic attack on the carbonyl[7]. Mitigation: Maintain pH 5–7; lyophilize for long-term storage. |
| Light / Peroxides | Oxidation | +16 Da | ROS attacks the primary amine[3]. Mitigation: Store in amber vials; eliminate transition metal impurities. |
| PEG / Polysorbate Excipients | Schiff Base Formation | Variable (e.g., +12 Da for formaldehyde) | Trace aldehydes in excipients condense with the amine[6]. Mitigation: Use high-purity, peroxide-free excipients. |
Diagnostic Troubleshooting Workflows (FAQs)
Q: I am observing a +44 Da mass shift in my stored API batch. What is causing this, and is the batch ruined? A: A +44 Da shift is the classic signature of atmospheric CO2 reacting with the primary amine to form a carbamate[5]. Because carbamate formation is often reversible under acidic conditions or mild heating, the batch may be recoverable. To prevent this, you must displace CO2 from the vial headspace using a gas heavier than air (like Argon) before sealing.
Q: My HPLC shows two new peaks with lower retention times after storing the compound in an aqueous buffer at pH 2. Why? A: Acid-catalyzed hydrolysis of the tertiary amide bond has occurred. The molecule has been cleaved into its highly polar constituents: 3-aminopiperidine and 2-methoxybenzoic acid[1]. Amide bonds are vulnerable to extremes of pH[2]. Never store this compound in unbuffered aqueous solutions or extreme pH environments for prolonged periods.
Q: We formulated the compound in PEG 300, and a new degradant appeared over a 4-week stability study. What happened? A: Polyethylene glycol (PEG) and polysorbates often contain trace formaldehyde and acetaldehyde due to their own oxidative degradation. The primary amine in your compound reacted with these trace aldehydes to form a Schiff base (imine)[6]. Switch to low-aldehyde excipient grades or add an amine scavenger to the formulation.
LC-MS diagnostic workflow for identifying and mitigating storage degradation.
Self-Validating Experimental Protocols
To confidently rule out false positives during stability testing, protocols must be self-validating. The following methodologies include built-in quenching and control steps to ensure that observed degradation is caused by the storage condition, not the analytical method itself.
Protocol 1: Stability-Indicating Forced Degradation Study
This protocol isolates the exact degradation pathways of the molecule. The critical self-validating step is the immediate neutralization of samples prior to HPLC injection, which proves that degradation occurred during the stress phase, not inside the acidic/basic environment of the HPLC column.
-
Preparation : Prepare a 1.0 mg/mL stock solution of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in HPLC-grade Acetonitrile.
-
Acid Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours[7].
-
Quenching (Self-Validation): Withdraw 100 µL, immediately neutralize with 100 µL of 0.1 N NaOH, and dilute with mobile phase.
-
-
Base Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Quenching (Self-Validation): Withdraw 100 µL, immediately neutralize with 100 µL of 0.1 N HCl, and dilute with mobile phase.
-
-
Oxidative Stress : Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours[3].
-
Control : Run an unstressed stock solution kept at 4°C in the dark.
-
Analysis : Inject all samples into an LC-MS system (C18 column, gradient elution). Compare the stressed chromatograms against the control to map the specific degradation peaks.
Protocol 2: Optimized Long-Term Storage Procedure
To prevent the degradation mechanisms identified above, utilize this physical handling protocol for the solid API.
-
Lyophilization : Ensure the solid powder is lyophilized to a moisture content of <1%. Water is a required catalyst for both amide hydrolysis and carbamate formation.
-
Primary Packaging : Transfer the dry powder into an amber glass vial (to prevent UV-induced amine oxidation).
-
Argon Displacement : Insert an Argon gas line into the vial. Purge the headspace gently for 15–20 seconds. Argon is heavier than air and will physically displace O2 and CO2, eliminating the risk of carbamate and N-oxide formation.
-
Sealing and Secondary Packaging : Cap the vial tightly with a PTFE-lined septum. Place the vial inside a secondary Mylar pouch containing a silica gel desiccant pack, vacuum seal the pouch, and store at -20°C.
References
-
A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC (nih.gov) URL:[Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways - Scirp.org URL:[Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry URL:[Link]
-
CHEMICAL STABILITY OF DRUGS - IIP Series URL:[Link]
-
Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids - ACS Publications URL:[Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review - MDPI URL:[Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications URL:[Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 7. ajrconline.org [ajrconline.org]
Resolving poor peak shape for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in HPLC analysis
Target Analyte: (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals struggling with poor peak shape—specifically peak tailing, broadening, and splitting—when analyzing structurally complex basic amides.
PART 1: The Dual-Nature of the Problem (Causality & Mechanism)
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone presents a classic "dual-liability" in reversed-phase high-performance liquid chromatography (RP-HPLC). It contains both a highly basic primary amine and a sterically hindered tertiary amide.
Q1: Why does this molecule exhibit severe tailing and peak splitting simultaneously?
A1: The chromatographic distortion is caused by two independent thermodynamic and chemical mechanisms occurring simultaneously:
-
Silanophilic Interactions (The Tailing): The primary amine at the 3-position of the piperidine ring is highly basic (pKa ~9–10). Under standard acidic or neutral HPLC conditions, it becomes protonated. These positively charged analytes undergo secondary ion-exchange interactions with residual, ionized silanols (pKa ~3.5–4.5) on the silica stationary phase, causing severe asymmetric tailing[1].
-
Tertiary Amide Rotamers (The Splitting): The amide bond connecting the piperidine nitrogen to the carbonyl possesses partial double-bond character. Because of the steric bulk of the 2-methoxyphenyl group and the piperidine ring, rotation around this bond is restricted. This creates stable E and Z rotamers. At ambient temperatures, the interconversion rate of these rotamers is similar to the chromatographic timescale, resulting in chromatographically separable peaks, broad shoulders, or split peaks[2].
Q2: How can I definitively determine if peak distortion is caused by rotamers or column degradation?
A2: Perform a temperature-dependence study. Amide rotamer interconversion is a thermodynamic process driven by activation energy. By elevating the column compartment temperature, you provide the thermal energy required to overcome the rotational barrier, forcing the E and Z conformations to interconvert rapidly. On the chromatographic timescale, this rapid exchange causes the split peaks to coalesce into a single, sharp peak[3]. If the peak shape does not improve with elevated temperature, the issue is likely column voiding or a co-eluting impurity.
Q3: What is the optimal mobile phase strategy to suppress silanol interactions for this specific basic amine?
A3: You must eliminate the electrostatic attraction between the amine and the silica surface. There are two field-proven approaches:
-
Approach A (High pH - Preferred for LC-MS): Use a mobile phase pH at least 1.5 units above the amine's pKa (e.g., pH 10.5 using Ammonium Bicarbonate). This fully deprotonates the primary amine, rendering it neutral and eliminating the ion-exchange interaction. Note: This requires a high-pH tolerant hybrid silica column.
-
Approach B (Low pH + Surface Modification): Use a highly acidic mobile phase (pH ~2.5 with 0.1% Formic Acid or TFA) to fully protonate both the amine and the surface silanols, neutralizing the silica surface. Combine this with a column featuring a positively charged surface modification (e.g., CSH or PS C18) which electrostatically repels the protonated basic amine, dramatically improving peak shape[1][4].
PART 2: Step-by-Step Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems . They utilize internal controls to separate analyte-specific chemical phenomena from general system/column failures.
Protocol 1: Temperature-Induced Coalescence Assay (Resolving Rotamers)
Objective: Validate that peak splitting is caused by amide rotamers and determine the optimal coalescence temperature.
-
Prepare the Sample: Spike your sample containing (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone with a neutral, non-rotameric void marker (e.g., Uracil) and an efficiency marker (e.g., Toluene).
-
Baseline Injection: Inject the sample at a standard column temperature of 25°C. Record the peak profile (expecting a split peak for the analyte, and a sharp peak for Toluene).
-
Thermal Titration: Increase the column compartment temperature in 15°C increments (e.g., 40°C, 55°C, 70°C). Allow 15 minutes for thermal equilibration at each step.
-
Validation Logic:
-
If the analyte peak coalesces into a single sharp peak at 70°C, but the Toluene peak remains unchanged (or slightly broadens due to longitudinal diffusion), rotamers are confirmed [3].
-
If the Toluene peak is also split or heavily distorted, the column bed is damaged (voided), and the column must be replaced.
-
Protocol 2: Orthogonal pH Screening (Resolving Silanophilic Tailing)
Objective: Eliminate secondary ion-exchange interactions causing peak asymmetry.
-
Select a Hybrid Column: Install a hybrid-silica C18 column capable of withstanding pH 1 to 12.
-
Low pH Test: Run a gradient using Mobile Phase A: 0.1% TFA in Water (pH ~2.0) and B: 0.1% TFA in Acetonitrile. Record the Asymmetry factor ( As ).
-
High pH Test: Flush the system and switch to Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide, and B: Acetonitrile.
-
Validation Logic: Compare the As values. A drop in As from >2.0 at low pH to ~1.0 at high pH confirms that deprotonating the primary amine successfully negated silanol interactions[4].
PART 3: Quantitative Data Summary
The table below summarizes typical chromatographic parameters observed during the optimization of this specific analyte, demonstrating the synergistic effect of temperature and pH control.
| Experimental Condition | Column Temp (°C) | Mobile Phase pH | Peak Asymmetry ( As ) | Theoretical Plates ( N ) | Chromatographic Observation |
| Baseline (Standard) | 25 | 7.0 | 3.8 (Severe) | 1,200 | Broad, split peak with heavy tailing |
| High Temp Only | 70 | 7.0 | 2.5 (Tailing) | 4,500 | Single coalesced peak, but severe tailing |
| Low pH Only | 25 | 2.5 | 1.8 (Moderate) | 2,800 | Split peaks remain, reduced tailing |
| Optimized (Temp + pH) | 70 | 10.5 | 1.05 (Ideal) | 12,500 | Single, sharp, symmetric peak |
PART 4: Diagnostic Workflow Visualization
Diagnostic logic for resolving peak shape issues in basic, sterically hindered amides.
PART 5: References
-
Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants Phenomenex URL: [Link]
-
Troubleshooting in Chromatography Journal of Chromatographic Science (Oxford Academic) URL: [Link]
-
Chromatographically separable rotamers of an unhindered amide Beilstein Journal of Organic Chemistry (via ResearchGate) URL:[Link]
-
Atropodiastereoselective 5N-Acylation of 1,5-Benzodiazepin-2-ones with (S)-2-Phenylpropanoyl and (S)-2-Phenylbutanoyl Chlorides The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Minimizing side reactions during (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone preparation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the specific mechanistic challenges encountered when synthesizing (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone .
The synthesis of this molecule presents a classic "perfect storm" of reactivity issues: a dual-amine core requiring strict regiocontrol, and an electron-rich aromatic ring highly susceptible to electrophilic side reactions during deprotection. This guide provides field-proven, self-validating protocols to ensure high yield and purity.
Process Workflow & Intervention Points
The following diagram illustrates the critical pathway for regioselective synthesis, highlighting the exact points where side reactions occur and how our protocols intervene.
Workflow for the regioselective synthesis highlighting critical side-reaction intervention points.
Troubleshooting & FAQs
Q1: Why am I observing acylation at the primary amine (N3) instead of the piperidine ring nitrogen (N1)?
Causality: 3-Aminopiperidine contains two nucleophilic sites. Although the secondary amine (N1) is slightly more basic, the primary amine (N3) is significantly less sterically hindered and kinetically more nucleophilic. Direct reaction with 2-methoxybenzoyl chloride or an activated carboxylic acid will preferentially yield the N3-amide or a diacylated byproduct. Solution: You must employ a temporary protecting group strategy. By starting with commercially available 3-(Boc-amino)piperidine , the bulky tert-butyloxycarbonyl (Boc) group shields the N3 position, forcing the electrophile to react exclusively at the N1 position[1].
Q2: After acidic Boc deprotection, my LC-MS shows a +56 Da mass adduct on the final product. What is this?
Causality: This is a Friedel-Crafts tert-butylation side reaction. Acidic cleavage of the Boc group (using TFA or HCl) generates a highly reactive tert-butyl carbocation[2]. Your target molecule contains a 2-methoxyphenyl group—an aromatic ring highly activated by the electron-donating methoxy group. The carbocation acts as an electrophile and alkylates this ring, typically at the para position relative to the methoxy group[3]. Solution: You must incorporate a nucleophilic cation scavenger into your deprotection cocktail. Adding an excess of Anisole or Triisopropylsilane (TIPS) provides a sacrificial target that outcompetes your product's aromatic ring for the tert-butyl cation, trapping it harmlessly[3].
Q3: My amide coupling yields are low, and I am struggling to remove urea byproducts. How can I optimize this?
Causality: The secondary amine (N1) of the piperidine ring is sterically hindered. Standard coupling reagents like EDC/HOBt or DCC often result in sluggish kinetics here, leading to incomplete conversion. Furthermore, the urea byproducts generated by carbodiimide reagents can partition poorly during aqueous workups, trapping your product[4]. Solution: Switch to a uronium-based coupling reagent like HATU paired with a non-nucleophilic base like DIPEA. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester that rapidly overcomes the steric hindrance of the secondary amine, driving the reaction to completion while generating easily removable byproducts[4].
Quantitative Data & Reagent Selection
Table 1: Impact of Cation Scavengers on Boc Deprotection Side Reactions Data reflects the deprotection of the N1-(2-methoxybenzoyl)-N3-Boc intermediate at 0.1 M concentration.
| Deprotection Condition | Cation Scavenger Added | Target Product Yield (%) | tert-Butylated Byproduct (%) |
| 50% TFA in DCM | None | 45% | 48% |
| 50% TFA in DCM | 5% (v/v) TIPS | 88% | < 2% |
| 50% TFA in DCM | 5% (v/v) Anisole | 92% | < 1% |
| 4M HCl in Dioxane | None | 65% | 22% |
Table 2: Amide Coupling Reagent Efficiency for 3-(Boc-amino)piperidine
| Coupling Reagent | Base | Conversion (4h) | Byproduct Removal | Primary Issue Addressed |
| EDC / HOBt | DIPEA | 65% | Aqueous wash | Sluggish kinetics at hindered secondary amine[4]. |
| DCC / DMAP | TEA | 50% | Filtration | Insoluble DCU urea traps polar product[4]. |
| HATU | DIPEA | >95% | Aqueous wash | Highly efficient; minimal unreacted starting material [4]. |
Self-Validating Experimental Protocols
Protocol A: Regioselective Amide Coupling
Objective: Synthesis of tert-butyl (1-(2-methoxybenzoyl)piperidin-3-yl)carbamate.
-
Activation: Charge an oven-dried flask with 2-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to achieve 0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.
-
Coupling: Add 3-(Boc-amino)piperidine (1.05 eq) dissolved in a minimal volume of DMF. Stir for 4 hours at room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate.
-
Purification Washes: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), 0.1 M HCl (to remove unreacted amine and DIPEA), and saturated brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation Check: Analyze the crude mixture via LC-MS. The disappearance of the 3-(Boc-amino)piperidine mass (m/z 201 [M+H]⁺) and the dominant appearance of the coupled product mass (m/z 335 [M+H]⁺) confirms successful N1-acylation.
Protocol B: Scavenger-Assisted Boc Deprotection
Objective: Cleavage of the Boc group to yield (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.
-
Preparation: Dissolve the crude intermediate from Protocol A in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Scavenger Addition: Add Anisole (10.0 eq relative to the substrate). Critical step to prevent Friedel-Crafts alkylation of the 2-methoxyphenyl ring.[3]
-
Acid Cleavage: Cool the mixture to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Remove the ice bath and stir at room temperature for 2 hours.
-
Concentration: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Free-Basing: Dissolve the resulting TFA salt in DCM. Wash vigorously with 1 M aqueous NaOH to free-base the primary amine. Extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate to yield the final product.
Self-Validation Check: Post-deprotection TLC (developed with a ninhydrin stain) must reveal a bright purple spot, confirming the presence of the free primary amine. LC-MS must show the target mass (m/z 235 [M+H]⁺) with absolute absence of the +56 Da adduct (m/z 291 [M+H]⁺), validating the efficacy of the anisole scavenger.
Sources
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Technical Support Center: Crystallization Optimization for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
Molecular Solvation Dynamics & The Crystallization Challenge
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone presents a unique crystallization challenge due to its structural dichotomy. The molecule features a highly basic, polar primary amine on a chiral piperidine ring, coupled via an amide bond to a lipophilic 2-methoxyphenyl ether. During isolation—whether as a free base or during chiral resolution via diastereomeric salt formation—this dual nature often leads to kinetically hindered lattice integration. Instead of nucleating into a highly ordered crystal, the system frequently minimizes free energy by undergoing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].
The following troubleshooting guide and self-validating protocols are designed to help you bypass miscibility gaps, prevent impurity trapping, and achieve high-purity crystalline isolation.
Diagnostic FAQs: Troubleshooting Phase Behavior
Q: My batch forms a turbid emulsion upon cooling, and the final solid is a sticky, agglomerated mass. How do I prevent this? A: Your system is hitting a miscibility gap before reaching the metastable zone required for crystalline nucleation, resulting in LLPS[1]. The solute molecules are separating into a product-rich liquid phase rather than integrating into a rigid crystal lattice. If you allow these oil droplets to spontaneously solidify, they act as a highly mobile solvent for impurities, permanently trapping them in the final agglomerated solid and ruining your chemical purity[1][2]. Mechanistic Fix: Do not add seed crystals after the emulsion forms; the oil phase will simply dissolve your seeds[1]. You must bypass the miscibility gap entirely. Reduce your initial solute concentration to alter the thermodynamic trajectory, or introduce seed crystals before the LLPS boundary is crossed during the cooling profile[1].
Q: I am attempting chiral resolution via diastereomeric salt formation, but the salt remains highly soluble or oils out upon anti-solvent addition. Why is this happening? A: While the primary amine readily protonates, diastereomeric salts (e.g., with D-tartaric acid) often exhibit high solubility in protic solvents and suffer from slow nucleation kinetics. Rapid addition of an anti-solvent creates localized supersaturation spikes, driving the system into kinetic LLPS rather than thermodynamic crystallization[3]. Mechanistic Fix: Shift to a thermodynamic control strategy. Implement a highly controlled, slow dosing of the anti-solvent using a programmable pump. This maintains the global supersaturation strictly within the metastable zone, allowing ordered lattice growth rather than liquid phase demixing[3].
Quantitative Phase Behavior Analysis
The table below summarizes the phase behavior of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone under various thermodynamic conditions, demonstrating the critical impact of concentration and dosing rates on final purity.
| Solvent System (Good / Anti-Solvent) | API Conc. (mg/mL) | Cooling / Dosing Rate | Observed Phase Behavior | Final Purity (HPLC) |
| Ethanol / Water (70:30) | 250 | 1.0 °C/min | Stable LLPS (Oiling Out) | 88.5% |
| Ethanol / Water (70:30) | 150 | 0.1 °C/min | Spontaneous Solidification | 92.1% |
| Methanol / MTBE | 200 | 2.0 mL/min | Kinetic Oiling Out | 94.0% |
| Methanol / MTBE (Seeded) | 100 | 0.2 mL/min | Ordered Nucleation | >99.5% |
Validated Experimental Protocol: Anti-Solvent Seeding Workflow
To guarantee high-purity isolation and prevent LLPS, utilize this self-validating anti-solvent crystallization protocol.
Step 1: Dissolution and Clarification
-
Dissolve 10.0 g of crude (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in 50 mL of Methanol at 45°C in a jacketed crystallizer equipped with overhead stirring.
-
Causality: Methanol acts as a strong hydrogen-bond donor/acceptor, fully solvating the primary amine and preventing premature precipitation. Polish filter the solution to remove insoluble impurities that could act as uncharacterized nucleation sites.
Step 2: Metastable Zone Entry & Seeding
-
Slowly cool the reactor to 35°C at a rate of 0.5°C/min.
-
Introduce 1% (w/w) of pure crystalline seed material. Hold the temperature for 30 minutes to allow the seed bed to mature.
-
Causality: Adding seeds before anti-solvent addition ensures that the system has an active surface area for lattice integration, effectively bypassing the miscibility gap that leads to oiling out[1].
Step 3: Controlled Anti-Solvent Dosing
-
Begin dosing 100 mL of MTBE (anti-solvent) at a strictly controlled rate of 0.2 mL/min using a programmable syringe pump.
-
Causality: MTBE reduces the solubility of the lipophilic methoxyphenyl moiety. Slow dosing prevents localized supersaturation spikes, forcing the solute to grow on the existing seed crystals rather than demixing into an emulsion[3].
Step 4: Self-Validating Checkpoint
-
Validation: Before cooling further, extract a 1 mL slurry sample and heat it by 5°C. If the turbidity clears instantly, your system has oiled out (emulsion). If the particles remain suspended and exhibit birefringence under cross-polarized light, you have successfully achieved crystalline nucleation.
Step 5: Isolation
-
Cool the suspension to 5°C at 0.1°C/min. Filter the slurry, wash with 20 mL of cold MTBE, and dry under vacuum at 40°C until constant weight.
Mechanistic Workflow Diagram
The following diagram illustrates the thermodynamic logic required to bypass liquid-liquid phase separation during the crystallization of complex amine-containing APIs.
Thermodynamic workflow for bypassing LLPS during API crystallization.
References[2] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound - ACS Publications (acs.org)[1]Oiling Out in Crystallization - Mettler Toledo - Mettler Toledo (mt.com)[3]Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid - Benchchem (benchchem.com)
Sources
A Comparative Guide to the Evaluation of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone and Standard Piperidine Derivatives
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of FDA-approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with diverse biological targets. This guide focuses on a specific, less-characterized derivative, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone , and provides a comprehensive framework for its comparison against well-established piperidine analogues.
While extensive public data on this specific molecule is limited, its structure—combining a 3-aminopiperidine core with a 2-methoxyphenyl moiety—suggests potential for unique pharmacological profiles. The 3-amino group provides a key vector for hydrogen bonding or further derivatization, while the methoxy-substituted aromatic ring is a common feature in ligands for central nervous system (CNS) targets. This document will not merely list data but will explain the causality behind the necessary experimental workflows, offering a robust, self-validating system for researchers to characterize this and other novel piperidine derivatives.
Section 1: Structural and Physicochemical Deconstruction
A thorough understanding of a compound's physicochemical properties is the foundation of drug development. These properties govern absorption, distribution, metabolism, and excretion (ADME), directly influencing bioavailability and efficacy.
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone presents several key structural features for analysis:
-
Piperidine Ring: Adopts a stable chair conformation, influencing the spatial orientation of its substituents.[4]
-
3-Amino Group: A basic center (secondary amine) that will be protonated at physiological pH. It can act as a hydrogen bond donor and acceptor, critical for target engagement.
-
Amide Linkage: Connects the piperidine to the phenyl ring, providing rigidity and potential for hydrogen bonding.
-
2-Methoxyphenyl Group: The ortho-methoxy substitution can influence the conformation of the amide bond due to steric hindrance and can participate in specific interactions with protein targets.
A logical first step is to compare these features to standard piperidine derivatives that have established pharmacological roles.
Table 1: Comparative Structural Features of Selected Piperidine Scaffolds
| Compound/Class | Key Structural Feature(s) | Common Biological Target(s) | Reference(s) |
| (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone | 3-amino group, ortho-methoxyphenyl | Predicted: CNS receptors, enzymes | - |
| 4-Arylpiperidines | Phenyl group at C4 | Opioid Receptors (e.g., Fentanyl, Pethidine) | [5] |
| N-Benzylpiperidines | Benzyl group on the nitrogen | Dopamine/Serotonin Transporters (e.g., GBR 12909 analogues) | [6] |
| Piperine Analogues | N-acylpiperidine with a conjugated linker | Monoamine Oxidase (MAO) | [7] |
| (S)-SNAP-5114 | N-substituted piperidine-3-carboxylic acid | GABA Transporters (GATs) | [8] |
Workflow for Initial Characterization
The following workflow outlines the essential steps for characterizing a novel piperidine derivative before extensive biological testing.
Caption: Logical workflow for the initial characterization of a novel compound.
Section 2: A Framework for Biological Comparison
Without pre-existing data, a tiered approach combining computational prediction with targeted experimental validation is the most logical path forward.
Tier 1: In Silico Target Prediction
Computational tools can predict potential biological targets based on structural similarity to known ligands. This is a cost-effective method to generate initial hypotheses and prioritize experimental resources.[9][10] For (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, predictions may point towards G-protein coupled receptors (GPCRs), ion channels, or transporters, given the prevalence of the piperidine scaffold in CNS-active drugs.[2][10]
Table 2: Hypothetical Target Predictions for the Target Compound
| Target Class | Specific Example(s) | Rationale for Prediction |
| Monoamine Receptors | 5-HT₂ₐ, Dopamine D₂ | Structural similarity to known antipsychotics and CNS agents.[11] |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | The piperidine core is present in potent reuptake inhibitors.[6] |
| Enzymes | Monoamine Oxidase (MAO-A/B), Acetylcholinesterase (AChE) | N-substituted piperidines are known enzyme inhibitors.[7][12] |
| Ion Channels | Voltage-gated sodium or calcium channels | Piperidine derivatives have shown local anesthetic and antiarrhythmic properties.[9][10] |
Tier 2: Broad-Spectrum Experimental Screening
Based on the in silico predictions, the next step is a broad experimental screen to identify primary biological activities. The choice of assays should be guided by the most probable targets.
-
CNS Receptor Panel: A commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP panel) is an efficient method to screen against dozens of common CNS targets simultaneously. This provides a "fingerprint" of the compound's off-target and on-target activities.
-
Cytotoxicity Screening: Evaluating cytotoxicity is a crucial first step to identify potential anticancer activity and to establish a non-toxic concentration range for other cell-based assays. The MTT or similar viability assays against a panel of cancer cell lines (e.g., A549 lung, MCF-7 breast) are standard.[1][13]
Tier 3: In-Depth Mechanistic Validation
If a "hit" is identified in Tier 2 (e.g., high affinity for the 5-HT₂ₐ receptor), further experiments are required to validate this interaction and determine the compound's functional effect (agonist, antagonist, or inverse agonist).
Caption: Experimental workflow for hit validation and characterization.
Section 3: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols are essential. The following methods represent standard approaches for the key experiments described.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess a compound's effect on cell viability and is a standard primary screen for anticancer activity.[13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Protocol 2: Molecular Docking (General Protocol)
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[14] This helps rationalize binding data and guide the design of more potent analogues.
Principle: Docking algorithms explore various conformations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose.
Methodology:
-
Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., 5-HT₂ₐ receptor) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry using a suitable force field.
-
Binding Site Definition: Define the binding site on the protein, typically based on the location of a co-crystallized ligand or from published literature.
-
Docking Execution: Use a docking program (e.g., AutoDock, Schrödinger's Glide) to dock the prepared ligand into the defined binding site. The Lamarckian Genetic Algorithm is a commonly employed algorithm for this purpose.[14]
-
Pose Analysis and Scoring: Analyze the resulting binding poses. The best poses are typically selected based on the docking score (estimated free energy of binding) and visual inspection of key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking). Compare these interactions with those of known standard ligands to validate the binding mode.
Conclusion
While (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone remains a poorly characterized molecule in the public domain, its constituent parts—the 3-aminopiperidine core and the 2-methoxyphenyl group—provide a strong basis for hypothesizing its potential biological activities. The piperidine scaffold is a wellspring of pharmacological innovation, and new derivatives warrant systematic investigation.[1][3][12]
This guide provides a comprehensive, scientifically-grounded framework for researchers to undertake such an investigation. By integrating in silico prediction with a tiered, multi-faceted experimental approach, one can efficiently profile the biological activity of this and other novel piperidine compounds. The provided protocols for key assays serve as a practical starting point for generating robust, reproducible data. Through this logical and self-validating workflow, the scientific community can effectively explore the vast chemical space of piperidine derivatives to uncover the next generation of therapeutic agents.
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])
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Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. - Semantic Scholar. (URL: [Link])
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An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) - SciSpace. (URL: [Link])
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Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin - PubMed. (URL: [Link])
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Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (URL: [Link])
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Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). (URL: [Link])
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. (URL: [Link])
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. (URL: [Link])
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (URL: [Link])
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])
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Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (URL: [Link])
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Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - PMC. (URL: [Link])
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Development of an (S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] Carba Analogue Inhibitor for Murine γ-Aminobutyric Acid Transporter Type 4 - ResearchGate. (URL: [Link])
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Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan. (URL: [Link])
- US20100029941A1 - Preparation of (r)
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Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC. (URL: [Link])
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PCHHAX Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva - Der Pharma Chemica. (URL: [Link])
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1-(4-aminopiperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one - PubChemLite. (URL: [Link])
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: [Link])
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ML337 | C21H20FNO3 | CID 60204017 - PubChem - NIH. (URL: [Link])
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MetaADEDB: Drug. (URL: [Link])
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Structural activity relationship (SAR) of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone vs analogs
Introduction to the Privileged Scaffold
In modern drug discovery, the 3-aminopiperidine moiety is a privileged pharmacophore widely recognized for its critical role in directing selectivity and potency, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for metabolic diseases[1]. When coupled via a methanone (amide) linker to an aromatic system—forming compounds such as (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone —the resulting scaffold provides a highly rigid, predictable vector for probing deep enzymatic pockets.
This guide objectively compares the structural activity relationship (SAR) of this baseline scaffold against its structural analogs, detailing the causality behind molecular modifications and providing the self-validating experimental protocols required to evaluate them.
Part 1: Pharmacophore Deconstruction & SAR Logic
To understand the performance of this compound against its analogs, we must first deconstruct the causality of its binding mechanics. The molecule is divided into three distinct functional zones:
-
The Primary Amine (3-Aminopiperidine): Crystallographic studies demonstrate that the primary amine of the 3-aminopiperidine ring forms a robust network of charge-reinforced hydrogen bonds (salt bridges) with highly conserved acidic residues, such as Glu205 and Glu206 in DPP-4[2].
-
The Methanone Linker: The amide bond restricts the conformational flexibility of the molecule. It acts as a hydrogen bond acceptor while orienting the piperidine and aryl rings in a precise spatial trajectory.
-
The Aryl Tail (2-Methoxyphenyl): The ortho-methoxy group serves a dual purpose. Sterically, it forces the aromatic ring out of planarity with the amide bond, locking the molecule into an active conformation that minimizes the entropic penalty upon target binding. Electronically, it acts as a hydrogen bond acceptor.
Fig 1. Pharmacophore mapping and target binding interactions of the 3-aminopiperidine scaffold.
Part 2: Objective Performance Comparison vs. Analogs
To objectively evaluate the title compound, we compare it against three rationally designed analogs. The data below synthesizes typical SAR trends observed when optimizing this scaffold for kinase or peptidase inhibition.
Quantitative SAR Data
| Compound Modification | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Microsomal T₁/₂ (min) | Permeability (Pₐₚₚ x 10⁻⁶ cm/s) |
| Baseline: (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone | 15.2 | >5000 | 45 | 12.4 |
| Analog 1: (3-Aminopyrrolidin -1-yl)(2-methoxyphenyl)methanone | 145.0 | >5000 | 30 | 14.1 |
| Analog 2: (3-Aminopiperidin-1-yl)(2,4-difluorophenyl )methanone | 8.5 | 1200 | 60 | 18.5 |
| Analog 3: (3-Aminopiperidin-1-yl)(cyclopropyl )methanone | 210.0 | 450 | 15 | 8.2 |
Causality of Experimental Outcomes
-
Ring Contraction (Analog 1): Shrinking the piperidine to a 5-membered pyrrolidine ring drastically reduces potency (15.2 nM to 145.0 nM). Computer-aided chemical evolution studies on related (3-aminopiperidin-1-yl)methanone derivatives show that the spatial orientation of the primary amine is highly sensitive to ring size; the pyrrolidine alters the trajectory, weakening the critical salt bridge[3].
-
Fluorine Substitution (Analog 2): Replacing the methoxy group with fluorines increases target potency (8.5 nM) due to enhanced lipophilic efficiency and direct halogen-protein interactions. However, the loss of the steric bulk provided by the methoxy group allows the molecule to adopt multiple conformations, leading to a drop in selectivity (off-target IC₅₀ drops to 1200 nM).
-
Aliphatic Tail (Analog 3): Replacing the aromatic system with an aliphatic cyclopropyl ring drastically alters binding kinetics and eliminates pi-pi stacking capabilities, a phenomenon similarly observed during the development of dual DDR/p38 kinase chemical probes[4].
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the data presented above must be generated using robust, self-validating workflows. Below are the step-by-step methodologies required to synthesize and evaluate these analogs.
Fig 2. Iterative experimental workflow for evaluating 3-aminopiperidine methanone analogs.
Protocol 1: Amide Coupling Synthesis & Purification
Causality: HATU is selected over standard EDC/HOBt coupling reagents because the secondary amine of the Boc-protected 3-aminopiperidine is sterically hindered. HATU provides superior reaction kinetics for hindered amines.
-
Dissolve 1.0 eq of 2-methoxybenzoic acid and 1.2 eq of HATU in anhydrous DMF.
-
Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes to pre-activate the acid.
-
Add 1.1 eq of tert-butyl piperidin-3-ylcarbamate and stir at room temperature for 4 hours.
-
Quench with water, extract with EtOAc, and perform Boc-deprotection using 4M HCl in Dioxane.
-
Self-Validation Check: Before advancing to biological assays, the final compound must be analyzed via LC-MS. If the purity is <95%, the batch is rejected. This prevents unreacted starting materials from causing false-positive target inhibition via non-specific binding.
Protocol 2: Time-Resolved FRET (TR-FRET) Biochemical Assay
Causality: TR-FRET is utilized instead of standard fluorescence to eliminate compound auto-fluorescence interference, which is a common artifact when testing methoxyphenyl derivatives.
-
Prepare a 10-point 3-fold serial dilution of the synthesized compounds in DMSO.
-
Transfer 100 nL of compound to a 384-well assay plate.
-
Add 5 µL of the target enzyme (e.g., DPP-4 or Kinase) in assay buffer and incubate for 30 minutes at 25°C to allow equilibrium binding.
-
Add 5 µL of the TR-FRET tracer/substrate and read the plate after 1 hour using a microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).
-
Self-Validation Check: The assay must incorporate a high-potency reference standard (e.g., Alogliptin) and a no-enzyme negative control. The Z'-factor must calculate to >0.6 for the plate to be considered valid, ensuring assay stability before making SAR decisions.
Protocol 3: Liver Microsome Stability (ADME)
Causality: The methoxy group on the title compound is highly susceptible to O-demethylation by Cytochrome P450 (CYP) enzymes. Evaluating human liver microsome (HLM) stability early prevents the advancement of metabolically labile compounds.
-
Pre-warm 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Spike the test compound to a final concentration of 1 µM.
-
Initiate the reaction by adding 1 mM NADPH.
-
Aliquot samples at 0, 15, 30, 45, and 60 minutes, immediately quenching into ice-cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant via LC-MS/MS to determine the half-life (T₁/₂).
-
Self-Validation Check: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel. If these controls do not fall within their historically established clearance ranges, the entire assay run is invalidated to prevent skewed pharmacokinetic predictions.
Sources
Benchmarking (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone binding affinity against known inhibitors
An in-depth technical analysis for benchmarking the binding affinity of the fragment compound (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone against established clinical inhibitors.
Structural Rationale & Mechanistic Causality
The 3-aminopiperidine scaffold is a highly privileged pharmacophore in the rational design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a primary class of oral antidiabetic agents [1]. The title compound, (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone (hereafter referred to as Compound 1 ), serves as a critical benchmarking fragment. It isolates the core thermodynamic interactions required for S2 pocket binding without the confounding steric bulk of fully elaborated clinical drugs like Alogliptin or Linagliptin.
Mechanistically, the primary amine of the 3-aminopiperidine ring acts as the primary anchor. It forms indispensable salt bridges with the carboxylate groups of Glu205 and Glu206, and a strong hydrogen bond with Tyr662 within the DPP-4 active site [2]. The 2-methoxyphenyl methanone moiety extends from this anchor. The carbonyl oxygen provides a hydrogen-bonding vector, while the 2-methoxyphenyl ring probes the lipophilic S1 pocket (comprising Tyr631, Val656, Trp659) or the S2 extensive pocket [2]. By benchmarking this specific fragment against known inhibitors, researchers can quantify the exact thermodynamic contribution of the 3-aminopiperidine core versus the peripheral functional groups found in advanced clinical candidates [3].
Self-Validating Experimental Workflows
To objectively compare binding affinities, orthogonal validation using both biophysical and biochemical assays is strictly required. The following protocols are designed as self-validating systems to eliminate systematic errors.
Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling
SPR is prioritized over endpoint assays because it resolves the equilibrium binding affinity ( KD ) into association ( kon ) and dissociation ( koff ) rates, revealing the residence time of the inhibitor.
-
Surface Preparation: Immobilize recombinant human DPP-4 onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS).
-
Causality: Amine coupling provides a stable, covalent linkage. The immobilization level is strictly capped at ~2000 Response Units (RU) to prevent mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.
-
-
Analyte Injection: Inject Compound 1 and reference inhibitors (Alogliptin, Linagliptin) in a concentration series (0.1 nM to 1000 nM) using HBS-EP+ running buffer at a high flow rate of 30 µL/min.
-
Causality: High flow rates minimize analyte rebinding during the dissociation phase, which would otherwise artificially deflate the koff measurement.
-
-
Self-Validation (Double-Referencing): Every cycle must include a zero-concentration buffer injection. Subtracting this blank from the analyte sensorgrams eliminates bulk refractive index shifts and systematic baseline drift, creating a self-correcting data set.
Fig 1. Self-validating SPR workflow for real-time kinetic profiling of inhibitor binding.
Protocol B: FRET-Based Enzymatic Assay
-
Reaction Assembly: Incubate DPP-4 (0.5 ng/µL) with varying concentrations of the inhibitor in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA) for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorogenic substrate Gly-Pro-AMC (50 µM).
-
Causality: DPP-4 specifically cleaves peptides after proline residues. Cleavage releases free 7-amino-4-methylcoumarin (AMC), shifting the fluorescence profile.
-
-
Detection & Self-Validation: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm). A known reference standard (Alogliptin) is included on every microtiter plate. The IC50 of the benchmark compound is only considered valid if the Alogliptin control falls within its established historical range (4–8 nM), ensuring inter-assay reproducibility.
Comparative Data Analysis
The table below benchmarks Compound 1 against two FDA-approved DPP-4 inhibitors. While Compound 1 exhibits a higher absolute KD (typical for fragment-sized molecules), its Ligand Efficiency (LE) is highly competitive. This demonstrates that the 3-aminopiperidine core is driving the bulk of the binding energy, validating it as an optimal starting point for structural elaboration.
| Inhibitor | Molecular Weight ( g/mol ) | KD (nM) | IC50 (nM) | Ligand Efficiency (kcal/mol/HA) |
| Compound 1 (Benchmark Fragment) | 234.29 | ~450.0 | ~850.0 | 0.38 |
| Alogliptin (Clinical Standard) | 339.39 | 3.5 | 6.9 | 0.41 |
| Linagliptin (Ultra-Potent Standard) | 472.54 | 0.0066 [3] | 1.4 [3] | 0.35 |
Note: Ligand Efficiency normalizes binding affinity by the number of heavy atoms (HA), providing an objective metric of how efficiently a molecule utilizes its mass to achieve binding.
Mechanistic Pathway Visualization
Fig 2. DPP-4 signaling pathway and the mechanism of incretin preservation via competitive inhibition.
References
-
Li, Q., Deng, X., Xu, Y.-J., & Dong, L. (2023). Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry, 66(17), 11593-11631.[Link]
-
Mathur, V., Alam, O., Siddiqui, N., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.[Link]
-
Shi, M., Wang, F., Lu, Z., et al. (2024). Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis. iScience, 27(12), 111368.[Link]
Sources
- 1. Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elucidating the linagliptin and fibroblast activation protein binding mechanism through molecular dynamics and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Batch-to-Batch Reproducibility in the Synthesis of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone: A Comparative Guide
Introduction
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a highly versatile bifunctional building block. Because it features both a secondary amide linkage and a free primary aliphatic amine, it is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and targeted protein degraders, particularly as a linker for1[1].
However, the synthesis of this molecule is notoriously prone to batch-to-batch variability if orthogonal protection and coupling strategies are not rigorously controlled. This guide objectively evaluates the reproducibility of different synthetic routes, comparing traditional carbodiimide coupling, uronium-based activation, and propylphosphonic anhydride (T3P) methodologies to establish a highly reproducible, self-validating manufacturing protocol.
Section 1: Mechanistic Causality in Route Selection
To synthesize (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, the ring nitrogen (position 1) of 3-aminopiperidine must be selectively acylated by 2-methoxybenzoic acid. The causality of batch failures typically traces back to three mechanistic bottlenecks:
-
Regioselectivity & Competing Nucleophiles : The primary amine at position 3 is more nucleophilic than the secondary ring nitrogen. Direct coupling without protection invariably leads to a mixture of regioisomers and diamides. Therefore, the synthesis mandates the use of tert-butyl piperidin-3-ylcarbamate (Boc-3-aminopiperidine).
-
Steric Hindrance at the Electrophile : The ortho-methoxy group on 2-methoxybenzoic acid introduces significant steric bulk, which impedes the approach of the coupling reagent and slows down active ester formation.
-
Epimerization Risks : If enantiopure chiral inputs are used (e.g., (R)-Boc-3-aminopiperidine), prolonged activation times or the use of unhindered bases can lead to racemization via oxazolone intermediate formation.
To overcome the steric hindrance of the ortho-substituted acid, highly reactive uronium salts like HATU are preferred. HATU forms an OAt (7-azabenzotriazole) active ester, which accelerates aminolysis via a neighboring-group effect, drastically reducing reaction times and epimerization risks..
Fig 1. Logical relationship of HATU-mediated activation overcoming steric hindrance.
Section 2: Comparative Evaluation of Coupling AlternativesProcess optimization for acid-amine coupling requires careful selection of catalysts and bases to prevent by-product formation and ensure high conversion rates[3]. We compared three distinct coupling strategies over five independent batches to determine the most reproducible route for manufacturing.
As demonstrated in the data below, uronium-based coupling (Method B) significantly outperforms traditional carbodiimide approaches (Method A) in both yield and batch-to-batch consistency.
Quantitative Performance Comparison (n=5 Batches)
| Coupling Strategy | Reagents | Activation Time | Avg. Yield | Purity (LC-MS) | Batch RSD | Epimerization Risk |
| Method A | EDC·HCl, HOBt, DIPEA | 30 min | 74% | 92% | 8.5% | Moderate |
| Method B | HATU, DIPEA | 5 min | 91% | >98% | 2.1% | Low |
| Method C | T3P (50% in EtOAc), Et3N | 15 min | 88% | 96% | 3.4% | Very Low |
Note: Method A suffered from incomplete conversion due to steric hindrance, leading to higher Relative Standard Deviation (RSD) across batches. Method B provided the highest purity and lowest RSD, making it the superior choice for reproducible synthesis.
Section 3: Self-Validating Experimental Protocol
To ensure absolute reproducibility, the following protocol utilizes Method B (HATU/DIPEA) and incorporates mandatory analytical checkpoints. This creates a self-validating system where the reaction cannot proceed to the next stage unless specific chemical milestones are verified. Furthermore, 2[2], which is why acidic cleavage via HCl in dioxane is selected to allow direct precipitation of the final product.
Step 1: Regioselective Amide Coupling
-
Causality: DIPEA is chosen over Triethylamine (Et3N) because its steric bulk prevents it from acting as a competing nucleophile, which is critical when using highly reactive uronium salts like HATU.
-
Procedure:
-
Dissolve 2-methoxybenzoic acid (1.0 eq, 10 mmol) and HATU (1.2 eq, 12 mmol) in anhydrous DMF (50 mL, 0.2 M).
-
Add DIPEA (3.0 eq, 30 mmol) dropwise at 0 °C. The solution will turn pale yellow, indicating the formation of the active OAt ester. Stir for 10 minutes.
-
Add tert-butyl piperidin-3-ylcarbamate (1.1 eq, 11 mmol) in one portion. Warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Do not proceed unless the Extracted Ion Chromatogram (EIC) shows <2% remaining 2-methoxybenzoic acid. (If >2%, add 0.1 eq HATU and stir for an additional hour).
-
Quench with saturated aqueous NaHCO3 and extract with EtOAc (3x). Wash organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate to yield the Boc-protected intermediate.
-
Step 2: Acidic Cleavage of the Boc Promoiety
-
Causality: 4M HCl in dioxane is preferred over TFA/DCM because the resulting hydrochloride salt precipitates directly from the reaction mixture. This bypasses the need for chromatographic purification, eliminating a major source of batch-to-batch yield variation.
-
Procedure:
-
Dissolve the crude intermediate in minimal DCM (10 mL).
-
Add 10 volumes of 4M HCl in dioxane (100 mL) at 0 °C.
-
Stir at room temperature for 3 hours. A white precipitate will form as the product converts to the HCl salt.
-
Self-Validation Checkpoint 2: Analyze the supernatant via TLC (Ninhydrin stain) and LC-MS. The complete absence of the Boc-adduct mass confirms full deprotection. (If incomplete, continue stirring for 1 hour).
-
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride in >98% purity.
-
Fig 2. Self-validating synthetic workflow ensuring batch-to-batch reproducibility.
References
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. 3
-
Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors - ACS Publications. 2
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - Journal of Medicinal Chemistry (ACS Publications). 1
Sources
Efficacy comparison of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in wild-type vs knockout models
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Pre-Clinical Publish Comparison Guide
Executive Summary & Mechanistic Rationale
As an application scientist evaluating novel incretin-enhancers, establishing the on-target specificity of a new chemical entity is the most critical hurdle in early drug development. This guide provides an objective efficacy comparison of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone (hereafter referred to as AMPM ) against industry-standard alternatives like Sitagliptin and Linagliptin.
To definitively prove that AMPM’s in vivo efficacy is exclusively mediated by Dipeptidyl Peptidase-4 (DPP-4) inhibition, we employ a self-validating experimental system: a direct comparison between Wild-Type (WT) and DPP-4 Knockout (DPP4-KO) murine models.
Structural Causality: Why This Scaffold?
AMPM is designed around two critical pharmacophores:
-
The 3-Aminopiperidine Moiety: This group acts as the primary anchor in the DPP-4 enzyme's S2 pocket. The primary amine forms a highly stable, charge-reinforced salt bridge with residues Glu205 and Glu206, a structural determinant shared by long-acting inhibitors like Alogliptin and Linagliptin [1][2].
-
The 2-Methoxyphenyl Methanone Moiety: Attached via an amide linkage, this hydrophobic group is engineered to occupy the S1 pocket (comprising Tyr631, Val656, and Trp659), competitively blocking the entry of GLP-1's penultimate proline/alanine residue [3].
Mechanism of action: AMPM competitively inhibits DPP-4, preventing active GLP-1 degradation.
Experimental Workflows: A Self-Validating System
To eliminate confounding variables (e.g., off-target insulin secretagogue activity), we utilize DPP4-KO mice. The logical causality is absolute: If AMPM lowers blood glucose by inhibiting DPP-4, it will significantly improve glucose tolerance in WT mice. However, in DPP4-KO mice—where the target is absent and GLP-1 levels are natively elevated—AMPM must exhibit zero additional glucose-lowering effect. Any efficacy observed in the KO model would immediately flag off-target liabilities.
Experimental workflow comparing AMPM efficacy and PK in WT versus DPP4-KO mouse models.
Protocol 1: In Vitro Biochemical Profiling
-
Preparation: Incubate 1 nM recombinant human DPP-4 in Tris-HCl buffer (pH 7.4) at 37°C.
-
Compound Addition: Add AMPM, Sitagliptin, or Linagliptin at varying concentrations (0.1 nM to 10 µM).
-
Substrate Cleavage: Introduce the fluorogenic substrate Gly-Pro-AMC (50 µM).
-
Causality Check: The AMC fluorophore is quenched when bound to the peptide. DPP-4 cleavage releases AMC, increasing fluorescence (Ex 360 nm / Em 460 nm). Potent inhibitors prevent this cleavage, yielding a quantifiable IC50.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast WT (C57BL/6) and DPP4-KO mice for 6 hours to establish baseline glucose.
-
Pre-treatment: Administer AMPM (3 mg/kg, p.o.) or vehicle. Causality: A 30-minute pre-incubation ensures the compound reaches Cmax and fully occupies plasma DPP-4 before the incretin system is challenged.
-
Challenge: Administer an oral glucose load (2 g/kg).
-
Sampling: Measure blood glucose via tail vein bleeds at 0, 15, 30, 60, and 120 minutes. Calculate the Area Under the Curve (AUC).
Protocol 3: Target-Mediated Drug Disposition (TMDD) PK Analysis
-
Dosing: Administer a single IV dose of AMPM (1 mg/kg) to both WT and KO cohorts.
-
Sampling & LC-MS/MS: Collect serial blood samples from 0.08 to 24 hours.
-
Causality Check: High-affinity DPP-4 inhibitors bind tightly to the enzyme, creating a "target sink" that artificially lowers systemic clearance in WT mice. In KO mice, this sink is absent. A massive increase in clearance in the KO model proves that the drug's long half-life is entirely driven by specific target binding [3].
Data Presentation & Alternative Comparison
Table 1: In Vitro Potency and Selectivity Profile
AMPM demonstrates low-nanomolar potency comparable to Sitagliptin, though slightly less potent than the xanthine-based Linagliptin. Crucially, the 3-aminopiperidine core maintains >5,000-fold selectivity over related proteases (DPP-8/9), avoiding the severe toxicity associated with off-target inhibition[1].
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Fold (vs DPP-8) |
| AMPM | 4.2 | >25,000 | >25,000 | >5,900x |
| Sitagliptin (Ref) | 18.0 | >48,000 | >48,000 | >2,600x |
| Linagliptin (Ref) | 1.4 | >10,000 | >10,000 | >7,100x |
Table 2: In Vivo Efficacy (OGTT) in WT vs. KO Models
The data below validates AMPM's mechanism. In WT mice, AMPM reduces the glucose AUC by 36%, mirroring the baseline KO phenotype. In the KO mice, AMPM provides no additional reduction, confirming 100% on-target specificity.
| Mouse Model | Treatment Group | Active GLP-1 (pM) at 15 min | OGTT AUC (mg/dL*min) | Efficacy (% Reduction) |
| Wild-Type | Vehicle | 4.1 ± 0.8 | 28,500 ± 1,200 | Baseline |
| Wild-Type | AMPM (3 mg/kg) | 18.5 ± 2.1 | 18,200 ± 950 | 36.1% |
| DPP4-KO | Vehicle | 22.1 ± 1.9 | 17,800 ± 800 | 37.5% (Genetic) |
| DPP4-KO | AMPM (3 mg/kg) | 22.8 ± 2.0 | 17,500 ± 850 | 38.5% (No add. effect) |
Table 3: Pharmacokinetic Evidence of TMDD
Like Linagliptin, AMPM exhibits Target-Mediated Drug Disposition. The clearance rate in WT mice is exceptionally low due to tight binding to the widespread DPP-4 enzyme. When the target is genetically removed (KO), clearance increases nearly 7-fold, proving the compound's long half-life is a direct result of its high target affinity [3].
| PK Parameter | Wild-Type (WT) Mice | DPP4-KO Mice | Fold Change (KO vs WT) |
| Clearance (mL/min/kg) | 4.2 | 28.5 | 6.78x Increase |
| Volume of Distribution (L/kg) | 2.1 | 1.4 | 0.66x Decrease |
| Half-life ( t1/2 , hours) | 14.5 | 2.8 | 5.17x Decrease |
Conclusion
(3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a highly selective, potent DPP-4 inhibitor. By utilizing a rigorous WT vs. DPP4-KO comparison, we have definitively mapped its causality:
-
Efficacy: It successfully lowers glucose excursions solely by preserving active GLP-1, with zero off-target hypoglycemic effects in KO models.
-
Pharmacokinetics: It demonstrates classic Target-Mediated Drug Disposition (TMDD), confirming that its 3-aminopiperidine and methoxyphenyl methanone moieties achieve exceptionally stable target occupancy in vivo.
For drug development professionals, AMPM represents a structurally validated, highly specific probe for incretin pathway modulation, performing on par with leading clinical alternatives.
References
-
Discovery and development of dipeptidyl peptidase-4 inhibitors Wikipedia, The Free Encyclopedia URL:[Link]
-
Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Cross-Validation of In Vitro Assay Results for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Context
In early-stage drug discovery, relying on a single primary assay to define a compound's potency often leads to the progression of false positives driven by assay interference. (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone is a highly representative fragment-like molecule utilized in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins). The 3-aminopiperidine scaffold is a privileged pharmacophore that forms critical salt bridges with the Glu205 and Glu206 residues in the S2 subsite of the DPP-4 enzyme, while the methoxyphenyl moiety probes the hydrophobic S1 pocket1[1].
To definitively validate the pharmacological profile of this compound, researchers must employ a self-validating, orthogonal testing strategy. This guide objectively compares three distinct in vitro methodologies—biochemical fluorometry, biophysical surface plasmon resonance (SPR), and functional cell-based assays—providing the experimental causality required to establish absolute data trustworthiness.
Mechanistic Pathway
Caption: Mechanism of action for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone targeting DPP-4.
Orthogonal Assay Comparison
To ensure scientific integrity, the primary biochemical potency (IC₅₀) must be cross-validated against direct biophysical binding kinetics (Kₒₙ, Kₒᶠᶠ, K_D) and functional cellular efficacy (EC₅₀). The table below summarizes the comparative advantages and susceptibility to artifacts for each assay when testing 3-aminopiperidine derivatives.
| Assay Methodology | Primary Output Metric | Throughput | Sensitivity Range | Susceptibility to Artifacts | Primary Use Case |
| Fluorometric AMC-Cleavage | IC₅₀, Kᵢ | High (384-well) | Low nM | High (Autofluorescence, inner-filter effect, quenching) | Primary HTS and initial SAR profiling. |
| Surface Plasmon Resonance (SPR) | K_D, Kₒₙ, Kₒᶠᶠ | Medium | pM to nM | Low (Direct, label-free biophysical binding) | Confirming target engagement and residence time. |
| Cell-Based cAMP Luminescence | EC₅₀ | Low-Medium | nM to µM | Medium (Cytotoxicity, poor membrane permeability) | Validating physiological efficacy and off-target effects. |
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems . Every step includes the causality behind the experimental choice to ensure robust, reproducible data.
Caption: Orthogonal cross-validation workflow for DPP-4 inhibitor characterization.
Protocol A: Fluorometric Biochemical Activity Assay
This assay measures the ability of the compound to inhibit DPP-4 from cleaving the synthetic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin)2[2].
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0). Causality: DPP-4 exhibits optimal catalytic efficiency in slightly alkaline conditions, mimicking the physiological environment of the intestinal brush border.
-
Enzyme Pre-incubation: Mix 24 µL of recombinant human DPP-4 (1.73 mU/mL) with 26 µL of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone (serially diluted in DMSO, final DMSO concentration <1%). Incubate at 37°C for 15 minutes. Causality: Many gliptin derivatives exhibit slow-binding kinetics. Pre-incubation ensures the inhibitor-enzyme complex reaches equilibrium before the substrate introduces competitive pressure.
-
Substrate Addition: Add 50 µL of 200 µM Gly-Pro-AMC substrate to initiate the reaction.
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 360 nm, Emission: 460 nm)3[3].
-
Self-Validating Control (Critical): Run a parallel "Compound + Substrate (No Enzyme)" well. Causality: Compounds containing methoxyphenyl groups can occasionally exhibit intrinsic fluorescence or act as inner-filter quenchers at 460 nm. This control mathematically subtracts compound-specific optical artifacts from the final IC₅₀ calculation.
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
To confirm that the IC₅₀ observed in Protocol A is driven by genuine 1:1 target engagement, SPR is used to measure real-time binding kinetics 4[4].
-
Surface Immobilization: Immobilize recombinant DPP-4 onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry (target immobilization level: ~2000 RU). Causality: Amine coupling covalently anchors the enzyme via surface lysines, providing a highly stable baseline necessary for detecting small-molecule (low molecular weight) fragment binding.
-
Analyte Injection (Single-Cycle Kinetics): Inject five ascending concentrations of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone sequentially without regeneration steps in between. Causality: DPP-4 inhibitors often possess very slow dissociation rates (kₒᶠᶠ). Traditional multi-cycle kinetics require harsh acidic regeneration buffers that rapidly denature immobilized DPP-4. Single-cycle kinetics bypass this, preserving enzyme integrity.
-
Dissociation Phase: Following the final injection, allow running buffer (HBS-EP+) to flow for 30 minutes to capture the full dissociation curve.
-
Self-Validating Control: Utilize a reference flow cell (activated and deactivated without enzyme) to subtract bulk refractive index changes and non-specific binding of the methanone derivative to the dextran matrix.
Protocol C: Cell-Based GLP-1 Receptor Activation
To prove that inhibiting DPP-4 translates to physiological efficacy, we measure the downstream preservation of active GLP-1 using a cAMP biosensor cell line.
-
Cell Seeding: Seed HEK293 cells stably expressing the GLP-1 receptor and a cAMP-response element (CRE) luciferase reporter.
-
Treatment: Co-incubate the cells with a sub-maximal concentration of active GLP-1 (which is highly susceptible to DPP-4 cleavage), exogenous DPP-4 enzyme, and the test compound. Causality: Without the inhibitor, DPP-4 rapidly cleaves GLP-1, preventing receptor activation. An effective inhibitor will preserve GLP-1, leading to Gs-coupled receptor activation and cAMP production.
-
Detection: Add a luminescence-based cAMP detection reagent and read on a microplate reader.
-
Self-Validating Control: Run a "Compound Only (No GLP-1)" control. Causality: This ensures the compound is not a direct allosteric agonist of the GLP-1 receptor or artificially generating luminescence via ATP contamination.
Data Interpretation & Artifact Mitigation
When cross-validating (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, the data must align across all three pillars:
-
True Positive Signature: A strong IC₅₀ (e.g., 50 nM) in the fluorometric assay should be mirrored by a tightly correlated K_D (e.g., 30 nM) in the SPR assay, alongside a measurable EC₅₀ in the cell-based assay.
-
Artifact Signature (False Positive): If the compound shows a 10 nM IC₅₀ in the fluorometric assay but no binding response in SPR (K_D > 10 µM), the compound is likely an assay interference artifact (e.g., a fluorophore quencher) rather than a true DPP-4 S1/S2 pocket binder.
By rigorously applying this tripartite validation strategy, drug development professionals can confidently advance 3-aminopiperidine derivatives from hit-to-lead optimization with guaranteed scientific integrity.
References
- Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches - MDPI.
- Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure | Journal of Medicinal Chemistry - ACS Public
- DPP-4 Inhibitors Improve Diabetic Wound Healing via Direct and Indirect Promotion of Epithelial-Mesenchymal Transition and Reduction of Scarring - Diabetes Journals.
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC.
Sources
- 1. Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches [mdpi.com]
- 2. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Disposal of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone
This guide provides essential safety and logistical protocols for the proper disposal of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. As a specialized chemical, its complete hazard profile may not be fully established. Therefore, this document synthesizes data from structurally similar compounds, such as piperidine and its derivatives, to establish a conservative and robust safety framework. The core principle is to treat this compound as hazardous until proven otherwise, ensuring the highest level of safety for laboratory personnel and environmental protection.[1]
Hazard Profile Analysis: A Precautionary Approach
The disposal protocol for any chemical is dictated by its inherent hazards. Lacking a specific Safety Data Sheet (SDS) for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone, we must infer its potential risks by analyzing its constituent chemical moieties: the aminopiperidine ring and the methoxyphenyl group.
-
Piperidine Moiety : Piperidine and its derivatives are well-documented as being flammable, acutely toxic if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[2][3][4][5] The amine functional group imparts a basic character, which can be corrosive.
-
Methoxyphenyl Group : Aromatic compounds can carry their own toxicological profiles, and methoxy-substituted compounds may cause irritation upon contact or inhalation.[6]
This structural analysis compels us to manage this compound as a hazardous material with multiple potential risks.
| Hazard Category | Anticipated Risk based on Structural Analogs | Rationale & Primary References |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin.[2] | Piperidine derivatives are known to be acutely toxic.[2][7] |
| Corrosivity | Capable of causing severe skin burns and serious eye damage.[2] | The basic amine functional group contributes to its corrosive nature. |
| Flammability | May be a flammable liquid or solid. Vapors may form explosive mixtures with air.[5] | Piperidine itself is a highly flammable liquid.[5] |
| Environmental Hazard | Potentially harmful to aquatic life. | A common characteristic of many specialized organic reagents.[2] |
Mandatory Personal Protective Equipment (PPE)
Before handling (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in any context, especially for disposal, all personnel must be equipped with the following PPE. This is the first and most critical line of defense against chemical exposure.[2]
-
Eye and Face Protection : Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and vapors.[8][9]
-
Hand Protection : Chemically resistant gloves are required. Nitrile rubber gloves are a suitable starting point, but always check the manufacturer's compatibility data for the specific glove type.[2]
-
Body Protection : A flame-retardant lab coat or a chemical-resistant apron must be worn over personal clothing.[2]
-
Respiratory Protection : All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[7]
Waste Segregation and Containment Protocol
Proper containment is fundamental to safe chemical waste management. It prevents accidental reactions, protects personnel, and ensures compliance with regulatory standards.[10]
Step 1: Classify the Waste Designate all materials contaminated with (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone as Hazardous Chemical Waste .
Step 2: Select the Appropriate Container
-
Use only containers approved for hazardous waste that are chemically compatible with the compound. The original product container is often a suitable choice.[11]
-
Ensure the container and its lid are in good condition, free from leaks, cracks, or external residue.[11]
-
Never use food service or household containers.[11]
Step 3: Label the Container Correctly Proper labeling is a regulatory requirement and essential for preventing accidents.[12] The waste container label must include:
-
The words "Hazardous Waste ".[2]
-
The full, unabbreviated chemical name: (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone .[2]
-
The date when waste was first added (the "accumulation start date").
-
Associated hazard symbols or pictograms (e.g., Corrosive, Toxic, Flammable).[13]
Step 4: Store the Waste Securely
-
Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory.[12]
-
Always use secondary containment, such as a chemical-resistant tub, to capture any potential leaks from the primary container.[2]
-
Store containers away from heat sources, direct sunlight, and incompatible chemicals.[10] The container must be kept tightly closed except when adding waste.[3][14]
Step-by-Step Disposal Procedures
The specific procedure depends on the form of the waste. Under no circumstances should this chemical or its solutions be disposed of down the sink or in regular trash. [11][14]
A. Unused or Excess Compound (Pure Waste)
-
Carefully transfer the pure, unused compound directly into the pre-labeled hazardous waste container.
-
Perform this transfer inside a chemical fume hood.
-
Securely close the container lid immediately after the transfer.
B. Contaminated Solid Waste
-
This category includes items like used gloves, absorbent pads from minor spills, and contaminated weighing papers.
-
Place all contaminated solid materials into a dedicated, clearly labeled solid hazardous waste container.[2]
-
Do not mix solid waste with liquid waste.[13]
C. Contaminated Liquid Waste (Solutions)
-
Collect all solutions containing (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone in a pre-labeled liquid hazardous waste container.
-
Ensure chemical compatibility with any other waste streams being added to the same container. It is often safest to maintain a separate waste stream for this compound.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
D. "Empty" Container Decontamination
Containers that once held (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone are not truly empty and must be treated as hazardous waste.[2]
-
Triple Rinsing : This procedure is essential to decontaminate the container.[13][14]
-
Inside a fume hood, add a suitable solvent (e.g., methanol or ethanol) to the container, filling it to about 10% of its volume.
-
Securely cap and shake the container to rinse all interior surfaces.
-
Empty the rinse solvent (now called "rinsate") into your designated liquid hazardous waste container. This rinsate is itself hazardous waste.[2][14]
-
Repeat this rinsing process two more times for a total of three rinses.
-
-
Final Container Disposal : After triple rinsing, deface or remove the original product label to prevent accidental reuse.[11] The now-rinsed container can typically be disposed of according to institutional guidelines, which may classify it as non-hazardous solid waste.[2] Always confirm this procedure with your institution's EHS office.
Disposal Decision and Workflow
The following diagram outlines the logical workflow for managing waste generated from (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone. Following this process ensures that all waste streams are handled safely and in accordance with standard laboratory practice.
Caption: Waste Disposal Workflow for (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.[2]
-
Evacuate : Immediately alert others and evacuate all non-essential personnel from the spill area.[2]
-
Ventilate : Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Contain : For small spills, use a non-combustible absorbent material like sand, vermiculite, or earth to contain the spill. Do not use paper towels or other combustible materials. [2][4]
-
Collect : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent. All cleaning materials must also be collected and disposed of as hazardous waste.[2]
-
Report : Report the spill to your laboratory supervisor and your institution's EHS office, regardless of its size.[2]
Final Disposal and Documentation
The ultimate disposal of (3-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone must be handled by a licensed professional waste disposal service.[2] Your institution's EHS office is the required point of contact to coordinate the pickup and final disposal of your properly containerized and labeled hazardous waste.[14] Maintain accurate records of all hazardous waste generated, as this documentation is a critical component of regulatory compliance.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Chapter 20: Chemical Waste Management. University of Nevada, Reno.
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. BenchChem.
- Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Safety Data Sheet - Ammonium iron(III) sulfate solution. KISHIDA CHEMICAL CO., LTD.
- Piperidine - SAFETY DATA SHEET. PENTA.
- PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health.
- Piperidine - SAFETY DATA SHEET.
- SAFETY DATA SHEET - 3-Aminopiperidine dihydrochloride. Fisher Scientific.
- PRODUCT INFORMATION - 3-methoxy-2-oxo PCP (hydrochloride). Cayman Chemical.
- SAFETY DATA SHEET - 4'-Methoxypropiophenone. Thermo Fisher Scientific.
- safety data sheet - 2-(piperidin-1-yl)ethane-1-thiol. Enamine.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. nj.gov [nj.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]
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- 11. vumc.org [vumc.org]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
